molecular formula C8H11NS B1276603 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 92503-61-2

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1276603
CAS No.: 92503-61-2
M. Wt: 153.25 g/mol
InChI Key: IKTLCKCXJUXCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLCKCXJUXCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424488
Record name 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92503-61-2
Record name 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes associated biological pathways to support research and development efforts.

Core Physicochemical Properties

The physicochemical properties of this compound and its parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below has been compiled from various chemical databases and literature sources.

Quantitative Data Summary

For comparative purposes, data for the parent compound and the structurally related drug, Ticlopidine (5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), are also included where available.

PropertyThis compound4,5,6,7-tetrahydrothieno[3,2-c]pyridineTiclopidine
Molecular Formula C₈H₁₁NSC₇H₉NSC₁₄H₁₄ClNS
Molecular Weight ( g/mol ) 153.24139.22[1]263.79
Melting Point (°C) Not available104-106~190 (as HCl salt)[2]
Boiling Point (°C) 124 @ 0.1 mmHg75 @ 0.5 mmHgNot available
Density (g/cm³) 1.08Not availableNot available
Flash Point (°C) 103.1Not availableNot available
pKa Not available9.36 (Predicted)[3]7.64 (Experimental)[2]
logP (XLogP3) 2.28Not available2.9 (Calculated)
Solubility Not availableNot availableSoluble in water and methanol; sparingly soluble in methylene chloride and ethanol; slightly soluble in acetone.[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. A common method for its determination is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • For a pure compound, the melting range is typically sharp (within 1-2 °C).

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. The micro-boiling point determination using a capillary tube is a suitable method when only small amounts of the substance are available.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is heated in a Thiele tube or an oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this purpose.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point on the titration curve.

Solubility Determination

The solubility of a compound in a particular solvent is a critical parameter in drug development. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

  • Shake-flask or vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated in a constant temperature environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.

  • The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically octan-1-ol) to its concentration in a polar solvent (typically water) at equilibrium.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Octan-1-ol and water (mutually saturated)

Procedure:

  • Octan-1-ol and water are shaken together and allowed to separate to ensure mutual saturation.

  • A known amount of the compound is dissolved in one of the phases.

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken for a period to allow for partitioning equilibrium to be established.

  • The two phases are separated, by centrifugation if necessary.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for a more rapid estimation of logP.

Apparatus:

  • HPLC system with a C18 column

  • A series of standard compounds with known logP values

Procedure:

  • The retention times of a series of standard compounds with known logP values are determined under isocratic conditions using a mobile phase of methanol/water or acetonitrile/water.

  • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • The retention time of the unknown compound is measured under the same chromatographic conditions.

  • The log k' of the unknown compound is calculated.

  • The logP of the unknown compound is then determined from the calibration curve.

Mandatory Visualizations

Mechanism of Action: P2Y12 Receptor Antagonism

Thienopyridines, the class of compounds to which this compound belongs, are known to act as antagonists of the P2Y12 receptor, a key receptor in platelet activation. The following diagram illustrates the signaling pathway and the inhibitory effect of thienopyridines.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PlateletActivation Platelet Activation (Aggregation) cAMP->PlateletActivation Inhibits

P2Y12 receptor signaling and inhibition by thienopyridines.
Experimental Workflow: Shake-Flask LogP Determination

The following diagram outlines the logical steps involved in the experimental determination of the octanol-water partition coefficient (LogP) using the classical shake-flask method.

Shake_Flask_LogP_Workflow start Start prep_solvents Prepare Mutually Saturated Octanol and Water start->prep_solvents dissolve_compound Dissolve Compound in One Phase prep_solvents->dissolve_compound mix_phases Mix Known Volumes of Both Phases dissolve_compound->mix_phases equilibrate Shake to Equilibrate mix_phases->equilibrate separate_phases Separate Aqueous and Octanol Phases equilibrate->separate_phases Equilibrium Reached quantify Quantify Compound Concentration in Each Phase (e.g., HPLC) separate_phases->quantify calculate Calculate P and LogP quantify->calculate end End calculate->end

Workflow for Shake-Flask LogP Determination.

References

Structural Elucidation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule in public literature, this guide outlines a systematic approach to its characterization based on established synthetic routes for related compounds and general principles of spectroscopic analysis. The document details a plausible synthetic pathway and presents expected spectroscopic data (NMR, MS, and IR) derived from the analysis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold and related substituted analogs. Furthermore, it explores the potential biological significance of this class of compounds, providing a basis for further investigation in drug discovery and development.

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for several therapeutic agents. The introduction of a methyl group at the 4-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. A thorough structural elucidation is paramount for confirming the identity and purity of the synthesized molecule, which is a critical step in the drug development process.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of the parent scaffold and its derivatives. A common approach involves the Pictet-Spengler reaction.

Experimental Protocol: Modified Pictet-Spengler Reaction

This protocol is a hypothetical adaptation for the synthesis of the title compound.

Materials:

  • 2-(Thiophen-2-yl)ethanamine

  • Acetaldehyde

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)

  • Reducing agent (e.g., Sodium borohydride, if isolating the intermediate imine)

  • Standard work-up and purification reagents (e.g., Sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of 2-(Thiophen-2-yl)ethanamine in an anhydrous solvent, add acetaldehyde.

  • The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

  • An acid catalyst is then added to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel to afford pure this compound.

Diagram of the Proposed Synthetic Workflow:

G start Start reactants 2-(Thiophen-2-yl)ethanamine + Acetaldehyde in Anhydrous Solvent start->reactants imine_formation Imine Formation (Stir at RT) reactants->imine_formation cyclization Pictet-Spengler Cyclization (Add Acid Catalyst, Reflux) imine_formation->cyclization workup Aqueous Work-up (Quench, Extract, Wash, Dry) cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product end End product->end

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its parent structure and related analogs.

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₁NS
Molecular Weight 153.25 g/mol
CAS Number 92503-61-2[1]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HH-2
~6.85d1HH-3
~4.20q1HH-4
~3.80m2HH-7
~3.00m2HH-6
~2.50 (broad s)s1HNH
~1.50d3H4-CH₃
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~135.0C-3a
~130.0C-7a
~125.0C-2
~122.0C-3
~50.0C-4
~45.0C-7
~25.0C-6
~20.04-CH₃
Predicted Mass Spectrometry Data (EI-MS)
m/z ValueInterpretation
153[M]⁺ (Molecular ion)
138[M - CH₃]⁺
124[M - C₂H₅]⁺
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Vibration Mode
~3300 (broad)N-H stretching
~2950-2850C-H stretching (aliphatic)
~1600, ~1450C=C stretching (thiophene)
~1200C-N stretching
~700C-S stretching

Potential Biological Activity and Signaling Pathways

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been reported to exhibit a wide range of biological activities, including antiplatelet, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a methyl group at the 4-position may modulate these activities.

While specific signaling pathways for this compound have not been elucidated, based on the activities of related compounds, potential targets could include receptors and enzymes involved in inflammatory and thrombotic pathways. Further research is required to determine the precise mechanism of action.

Diagram of a Hypothetical Signaling Pathway Investigation Workflow:

G start Start compound 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine start->compound in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., Reporter Gene, Second Messenger) in_vitro->cell_based target_id Target Identification (e.g., Affinity Chromatography, Proteomics) cell_based->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, Kinase Assays) target_id->pathway_analysis in_vivo In Vivo Models (e.g., Animal Models of Disease) pathway_analysis->in_vivo end Elucidation of Signaling Pathway in_vivo->end

Caption: Workflow for investigating the signaling pathway of a novel compound.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. While direct experimental data remains scarce, the proposed synthetic route and predicted spectroscopic data offer a robust starting point for researchers. The potential for diverse biological activities underscores the importance of further investigation into this compound and its analogs for the development of new therapeutic agents. Future work should focus on the synthesis and comprehensive spectroscopic characterization of this molecule to validate the predicted data and to explore its biological and pharmacological properties in detail.

References

Spectroscopic and Synthetic Profile of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific derivative, this document presents a detailed synthesis protocol based on established methods for analogous structures and compiles representative spectroscopic data from the parent compound and closely related derivatives to offer a predictive characterization.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₈H₁₁NS Molecular Weight: 153.25 g/mol Structure:

G cluster_0 This compound C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 N N C3->N C4 C C4->C1 C7 CH3 C4->C7 N->C4 S S C5->S C6 C S->C6 C6->C2

Structure of this compound

Synthesis Protocol: Modified Pictet-Spengler Reaction

The synthesis of 4-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines can be efficiently achieved through a modified Pictet-Spengler reaction. This method involves the condensation of 2-(2-thienyl)ethylamine with an appropriate carbonyl compound, followed by cyclization. For the synthesis of the 4-methyl derivative, acetaldehyde would be the required carbonyl compound.

Experimental Workflow:

G reagents 2-(2-thienyl)ethylamine + Acetaldehyde condensation Condensation (Titanium(IV) isopropoxide, 80°C, 3h) reagents->condensation imine In situ Imine Formation condensation->imine formylation Formylation (Acetic-formic anhydride, 70°C, 2h) imine->formylation formyliminium Formyliminium Ion formylation->formyliminium cyclization Cyclization (TFA, 70°C) formyliminium->cyclization product N-formyl-4-methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine cyclization->product deformylation Deformylation product->deformylation final_product 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine deformylation->final_product

Modified Pictet-Spengler Synthesis Workflow

Detailed Methodology:

  • Imine Formation: In a reaction vessel, 2-(2-thienyl)ethylamine (1.2 molar equivalents) and acetaldehyde (1.0 molar equivalent) are condensed at 80°C in the presence of titanium(IV) tetraisopropoxide (1.8 molar equivalents) for 3 hours. This step leads to the in situ formation of the corresponding imine.

  • Formylation: The reaction mixture containing the imine is then treated with acetic-formic anhydride (100 molar equivalents) at 70°C for 2 hours to generate the formyliminium ion.

  • Cyclization: After cooling the solution to 0°C, a large excess of trifluoroacetic acid (TFA) (100 molar equivalents) is added. The reaction mixture is then heated to 70°C to induce cyclization, yielding N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1]

  • Deformylation: The resulting N-formyl product can be deformylated using standard hydrolytic conditions (e.g., acid or base catalysis) to yield the final product, this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~1.3-1.5Doublet3H-CH₃ at C4
~2.8-3.0Multiplet2H-CH₂- at C6
~3.2-3.4Multiplet2H-CH₂- at C7
~4.0-4.2Quartet1H-CH- at C4
~6.8-7.0Doublet1HThiophene H
~7.1-7.3Doublet1HThiophene H
VariableBroad Singlet1HN-HMay be exchangeable with D₂O

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~20-25-CH₃ at C4
~25-30C6
~45-50C7
~50-55C4Based on data for a similar N-formyl derivative showing a C4 signal around 52-58 ppm[1]
~122-125Thiophene CH
~125-128Thiophene CH
~130-135Quaternary Thiophene C
~135-140Quaternary Thiophene C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch
~2850-2960Medium-StrongC-H Stretch (Aliphatic)
~3050-3150Weak-MediumC-H Stretch (Aromatic - Thiophene)
~1500-1600MediumC=C Stretch (Thiophene)
~1400-1450MediumC-H Bend (Aliphatic)
~1250-1350MediumC-N Stretch
~600-900StrongC-S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment
153High[M]⁺ (Molecular Ion)
138Medium-High[M - CH₃]⁺
110MediumLoss of C₂H₅N from the pyridine ring
97HighThiophene fragment

Applications and Future Directions

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have been investigated for a range of biological activities. The parent structure and its analogs are known to be key intermediates in the synthesis of important pharmaceutical agents. For instance, they are precursors to antiplatelet drugs. Further research into specific derivatives like the 4-methyl analog could uncover novel pharmacological properties or lead to the development of more potent and selective therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The detailed synthetic protocol, based on the efficient modified Pictet-Spengler reaction, offers a clear pathway for its preparation. While direct experimental spectroscopic data remains to be published, the compiled predictive data serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Further empirical studies are warranted to fully elucidate the precise spectroscopic and biological profile of this compound.

References

In-Depth Technical Guide: Synthesis and Characterization of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This molecule belongs to the tetrahydrothieno[3,2-c]pyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active agents. This document details a probable synthetic pathway, outlines key characterization methodologies, and presents the expected analytical data in a structured format.

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a key structural component in a range of pharmacologically active compounds, including antiplatelet agents and potential fungicides.[1][2] The introduction of a methyl group at the 4-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Understanding the precise synthesis and detailed characterization of this compound is therefore crucial for the exploration of its therapeutic potential and the development of novel derivatives.

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system have been investigated for various biological activities, including their role as inhibitors of phenylethanolamine N-methyltransferase (hPNMT) and as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]

Synthesis

A robust and versatile method for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines is the modified Pictet-Spengler reaction.[3] This approach allows for the introduction of various substituents at the C-4 position through the selection of an appropriate aldehyde or ketone. For the synthesis of the title compound, 2-(2-thienyl)ethylamine is reacted with acetaldehyde.

The proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 2-(2-Thienyl)ethylamine Condensation Condensation & Imine Formation R1->Condensation R2 Acetaldehyde R2->Condensation Cyclization Pictet-Spengler Cyclization Condensation->Cyclization Acid Catalyst (e.g., TFA) P1 This compound Cyclization->P1

Caption: Proposed synthesis of this compound.

Experimental Protocol: Modified Pictet-Spengler Reaction

This protocol is adapted from a general procedure for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines.[3]

  • Imine Formation: In a reaction vessel, 2-(2-thienyl)ethylamine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane. Acetaldehyde (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the intermediate imine.

  • Cyclization: Once imine formation is complete, the reaction mixture is cooled to 0°C. A strong acid catalyst, such as trifluoroacetic acid (TFA), is added dropwise. The reaction is then allowed to warm to room temperature and stirred until the cyclization is complete, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the thiophene ring protons, the methyl group at the 4-position (likely a doublet), the proton at the 4-position (a quartet), and the methylene protons of the tetrahydro-pyridine ring.
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the methyl group, the methine carbon at the 4-position, and the methylene carbons of the tetrahydro-pyridine ring.
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₈H₁₁NS, MW: 153.25 g/mol ).
IR Spec. Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the thiophene ring, and C-N and C-S bond vibrations.

Note: Specific chemical shifts and fragmentation patterns are not yet publicly available for this specific derivative and would need to be determined experimentally.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured workflow, from initial synthesis to biological evaluation. The journey of a compound like this compound within a drug discovery program can be visualized as follows:

Drug_Discovery_Workflow A Synthesis of 4-Methyl-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine B Structural Characterization (NMR, MS, IR) A->B C In Vitro Biological Screening (e.g., Receptor Binding Assays) B->C D Lead Compound Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A simplified workflow for drug discovery and development.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of tetrahydrothienopyridines has shown activity as NMDA receptor antagonists.[3] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

A simplified representation of the NMDA receptor signaling pathway is shown below:

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Antagonist 4-Methyl-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine (Hypothesized Antagonist) Antagonist->Receptor Blocks Glutamate Glutamate Glutamate->Receptor Glycine Glycine Glycine->Receptor Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity

Caption: Hypothesized antagonism of the NMDA receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined modified Pictet-Spengler reaction offers a viable route to this compound. While detailed experimental characterization data is pending public disclosure, the expected spectroscopic signatures have been outlined. The potential of this compound class as NMDA receptor antagonists highlights the importance of further investigation into its specific biological activities and therapeutic applications. This guide serves as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related heterocyclic compounds.

References

An In-depth Technical Guide on the Stability and Degradation Profile of the Tetrahydrothieno[3,2-c]pyridine Core, with Ticlopidine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could not be located. This guide utilizes Ticlopidine Hydrochloride , a well-researched pharmaceutical compound sharing the same 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, as a surrogate to provide a representative stability and degradation profile. The insights herein are intended to inform researchers on the potential behavior of this heterocyclic system under various stress conditions.

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a key structural component in several pharmacologically active agents, most notably in antiplatelet drugs.[1] Understanding the intrinsic stability of this core structure is paramount for the development of safe, effective, and robust drug products. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][3][4]

This technical guide provides a comprehensive overview of the stability and degradation profile of the tetrahydrothieno[3,2-c]pyridine core, using Ticlopidine Hydrochloride as a model compound. It details the outcomes of forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it outlines the experimental protocols for conducting such studies and presents validated analytical methodologies for the separation and quantification of the parent compound and its degradation products.

Summary of Forced Degradation Studies on Ticlopidine Hydrochloride

Forced degradation studies on Ticlopidine Hydrochloride have demonstrated its susceptibility to degradation under oxidative, alkaline, and photolytic conditions. The compound shows slight degradation under acidic conditions and is relatively stable to thermal stress.[2][5]

A summary of the quantitative results from these stress studies is presented in Table 1.

Table 1: Summary of Ticlopidine Hydrochloride Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationObserved Degradation (%)Reference
Oxidative Not SpecifiedNot Specified7.0% - 8.0%[2]
Alkaline Hydrolysis Not SpecifiedNot Specified5.0% - 6.0%[2][5]
Photolytic UV Light72 hours4.0% - 5.0%[2][3]
Acidic Hydrolysis Not SpecifiedNot SpecifiedSlight Degradation[2][5]
Thermal 80 °C (Solid State)72 hoursStable[2][5]
Neutral Hydrolysis Not SpecifiedNot SpecifiedNo Degradation Products[6]

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies on compounds containing the tetrahydrothieno[3,2-c]pyridine core, based on published protocols for Ticlopidine Hydrochloride.

General Sample Preparation

For forced degradation studies, a stock solution of the drug substance is typically prepared at a concentration of about 1 mg/mL.[7][8] For studies involving drug products, a quantity of powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for instance 250 mg, is used to prepare the stress samples.[2]

Hydrolytic Degradation
  • Acidic Condition: A solution of the compound is prepared in 0.1 N HCl. The mixture is then refluxed, for example, at 60°C for 30 minutes.[8] If no significant degradation is observed, more strenuous conditions such as increasing the acid concentration or temperature may be applied.[8]

  • Alkaline Condition: A solution of the compound is prepared in 0.1 N NaOH. The mixture is refluxed, for instance, at 60°C for 30 minutes.[8] Similar to acid hydrolysis, conditions can be made more stringent if necessary.

  • Neutral Condition: The compound is dissolved in water and refluxed under similar conditions to the acidic and alkaline studies.

Oxidative Degradation
  • A solution of the compound is treated with an oxidizing agent. Hydrogen peroxide is commonly used for this purpose.[8]

  • The reaction is typically carried out at room temperature for a specified period. If no degradation occurs, the temperature can be elevated to 50-60°C.[7]

Thermal Degradation
  • The solid drug substance or drug product is exposed to dry heat in a temperature-controlled oven.

  • A common condition for thermal stress testing is 80°C for 72 hours.[2]

Photolytic Degradation
  • The drug substance or drug product (in a solid or solution state) is exposed to a light source that provides a combination of UV and visible light, as recommended by ICH Q1B guidelines.[7]

  • The exposure duration is typically set, for example, at 72 hours.[3]

Following exposure to the stress conditions, the solutions are cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to a suitable concentration (e.g., 250 µg/mL) for analysis.[2]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.

Table 2: Example of a Validated UPLC Method for Ticlopidine Hydrochloride

ParameterSpecificationReference
Column Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm)[2]
Mobile Phase Methanol : 0.01 M Ammonium Acetate Buffer (pH 5.0) (80:20, v/v)[2]
Flow Rate 0.8 mL/min[2]
Detection Wavelength 235 nm (Photo-Diode Array Detector)[2]
Injection Volume 4.0 µL[2]
Linearity Range 62.5 - 375 µg/mL[2]
Correlation Coefficient 0.9999[2]

Visualized Workflows and Pathways

The following diagrams illustrate a typical workflow for forced degradation studies and the metabolic activation pathway relevant to thienopyridine compounds like Ticlopidine.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API or Drug Product Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Stock->Base Oxidative Oxidation (e.g., H2O2, RT) Stock->Oxidative Thermal Thermal (e.g., 80°C, 72h) Stock->Thermal Photo Photolytic (UV/Vis Light, 72h) Stock->Photo Dilute Neutralize & Dilute to Final Concentration Acid->Dilute Base->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Inject Inject into UPLC/HPLC System Dilute->Inject Analyze Analyze Data: - Assay (% Degradation) - Peak Purity - Impurity Profile Inject->Analyze

Caption: A general workflow for conducting forced degradation studies.

Ticlopidine is a prodrug, meaning it requires metabolic activation in the body to exert its therapeutic effect.[9][10] This activation occurs primarily in the liver and is a critical pathway to consider for thienopyridine compounds.

G Metabolic Activation Pathway of Ticlopidine cluster_liver Hepatic Metabolism Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine Ticlopidine->Oxo_Ticlopidine Metabolism Step 1 Active_Metabolite Active Metabolite (UR-4501) Oxo_Ticlopidine->Active_Metabolite Metabolism Step 2 (CYP-dependent) Platelet P2Y12 Receptor on Platelets Active_Metabolite->Platelet Irreversibly Binds Inhibition Inhibition of Platelet Aggregation Platelet->Inhibition

Caption: Metabolic activation of the prodrug Ticlopidine in the liver.

References

Solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document provides a framework for approaching the solubility assessment of this compound. It includes a general discussion of the anticipated solubility based on structurally related compounds, a standardized experimental protocol for determining solubility, and a detailed examination of the pharmacological context of thienopyridine derivatives, including a visualization of the P2Y12 signaling pathway, which is a common target for this class of compounds.

Introduction

This compound is a derivative of the thienopyridine core structure. Thienopyridines are a significant class of heterocyclic compounds in pharmaceutical sciences, forming the backbone of several marketed antiplatelet drugs. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. A thorough understanding of a compound's solubility in different organic solvents is paramount for its development as a potential therapeutic agent, impacting everything from reaction kinetics during synthesis to the choice of vehicles for in vivo studies.

This guide aims to provide a comprehensive resource for researchers working with this compound, acknowledging the current limitations in available data and offering practical methodologies for its determination.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in organic solvents. The available information primarily focuses on the synthesis and biological activity of the parent compound and its derivatives.

However, qualitative solubility information for a structurally related compound, Ticlopidine (5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), is available. Ticlopidine is reported to be soluble in water and methanol, and somewhat soluble in methylene chloride, ethanol, and acetone.[1] This suggests that this compound may exhibit similar solubility characteristics, likely being soluble in polar protic and aprotic organic solvents.

Given the lack of specific data, experimental determination of the solubility of this compound in a range of relevant organic solvents is essential for any research and development program. A standardized protocol for this purpose is provided in the following section.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents (Based on Analogue Data)

Solvent ClassSolvent ExamplesAnticipated Solubility
AlcoholsMethanol, EthanolSoluble
Chlorinated SolventsDichloromethaneSomewhat Soluble
KetonesAcetoneSomewhat Soluble
EthersTetrahydrofuranLikely Soluble
Apolar SolventsHexane, TolueneLikely Poorly Soluble

Note: This table is predictive and requires experimental verification.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the isothermal shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, acetonitrile, ethyl acetate, toluene, hexane) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

3.3. Experimental Workflow Diagram

G A Add excess solid to solvent in vial B Equilibrate in thermostatted shaker A->B 24-72h at constant T C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Isothermal Shake-Flask Solubility Determination Workflow.

Pharmacological Context: Thienopyridines as P2Y12 Inhibitors

Many thienopyridine derivatives are known to act as antiplatelet agents by targeting the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[2][3][4][5][6] Clopidogrel, a well-known drug, is a thienopyridine prodrug that requires metabolic activation in the liver to its active thiol metabolite.[2][4][7] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting its function for the lifespan of the platelet.[2][4]

4.1. The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation. The active metabolite of thienopyridine drugs physically blocks this interaction.

The key steps in this pathway are:

  • ADP Release: ADP is released from dense granules of activated platelets.

  • P2Y12 Receptor Activation: ADP binds to the P2Y12 receptor on the surface of other platelets.

  • Gαi Signaling: The activated P2Y12 receptor signals through the inhibitory G protein, Gαi.

  • Adenylyl Cyclase Inhibition: Gαi inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • GPIIb/IIIa Receptor Activation: The reduction in cAMP levels ultimately leads to the activation of the glycoprotein IIb/IIIa receptor.

  • Platelet Aggregation: The activated GPIIb/IIIa receptor binds to fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation.

Thienopyridine active metabolites prevent the initial step of ADP binding to the P2Y12 receptor, thereby halting the entire downstream signaling cascade.

4.2. P2Y12 Inhibition Signaling Pathway Diagram

P2Y12_Pathway cluster_0 Hepatocyte (Liver) cluster_1 Platelet Prodrug Thienopyridine Prodrug (e.g., Clopidogrel) ActiveMetabolite Active Thiol Metabolite Prodrug->ActiveMetabolite CYP450 Enzymes P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Inhibits ADP ADP ADP->P2Y12 Gai Gαi Protein P2Y12->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive maintains inactive state GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active binds to

Mechanism of action of thienopyridine antiplatelet drugs.

Conclusion

While there is a clear need for experimentally determined quantitative solubility data for this compound in a variety of organic solvents, this guide provides a foundational understanding for researchers. By leveraging qualitative information from structurally similar compounds and employing standardized experimental protocols, the necessary physicochemical parameters can be established. Furthermore, understanding the pharmacological context of the broader thienopyridine class, particularly their role as P2Y12 inhibitors, is crucial for guiding drug discovery and development efforts. The information and methodologies presented herein are intended to facilitate the progression of research involving this and related compounds.

References

Theoretical and Computational Insights into 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. The methylated analogue, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiplatelet, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the structure-activity relationships (SAR), predicting molecular properties, and guiding the rational design of novel drugs based on this scaffold.

Theoretical and Computational Approaches

A variety of computational methods have been employed to investigate the properties of this compound and its derivatives. These studies provide valuable insights into the molecule's behavior at the atomic level, which is often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For thienopyridine derivatives, DFT calculations have been utilized to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations are crucial for understanding the molecule's reactivity and its potential interaction with biological targets.

One study on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a derivative of the core structure) employed DFT to analyze its physicochemical properties and pharmacokinetic profile.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein. Studies on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have used molecular docking to investigate their binding modes with various protein targets, such as the Adenosine A1 receptor and human Phenylethanolamine N-Methyltransferase (hPNMT).[1][2] These studies help in understanding the key interactions responsible for the observed biological activity and in designing more potent inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and interactions of a ligand within a protein's binding site over time. A 50 ns molecular dynamics simulation was performed on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate docked with the Adenosine A1 receptor to validate the docking results and assess the stability of the complex.[1]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the pharmacokinetic profile and safety of a drug candidate. Computational models are widely used to predict these properties in the early stages of drug discovery. For Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, ADMET predictions suggested good oral availability and a favorable pharmacokinetic profile.[1]

Data Presentation

The following tables summarize key quantitative data from theoretical and computational studies on derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Table 1: Physicochemical Properties and Drug-Likeness of Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate[1]

PropertyValueLipinski's Rule of Five CompliancePfizer's Rule of Five Compliance
Molecular Weight240.09 DaYes (< 500)Yes
Hydrogen Bond Donors4Yes (≤ 5)Yes
Hydrogen Bond Acceptors2Yes (≤ 10)Yes
logP2.484Yes (≤ 5)Yes
Polar Surface Area55.56 ŲN/AYes

Table 2: Molecular Docking and Binding Free Energy Data[1]

LigandTarget ProteinDocking Score (kcal/mol)Total Binding Free Energy (ΔG total) (kcal/mol)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateAdenosine A1 receptor--114.56

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline key experimental protocols cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocols

The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is often achieved through well-established organic reactions.

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[3] This reaction has been a cornerstone for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.[2]

General Protocol:

  • A solution of 2-(thiophen-2-yl)ethanamine in a suitable solvent (e.g., toluene) is treated with an appropriate aldehyde or ketone.

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After cooling, the reaction is subjected to acidic conditions (e.g., hydrochloric acid in ethanol) to facilitate cyclization.

  • The product is then isolated and purified, typically by crystallization or chromatography.

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4] This method is particularly useful for synthesizing derivatives with various substitutions on the thiophene ring.

General Protocol:

  • A mixture of the ketone or aldehyde, the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent (e.g., ethanol or DMF).

  • A base (e.g., morpholine or triethylamine) is added, and the mixture is stirred at room temperature or heated.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated by filtration or extraction and purified.

Biological Assay Protocols

This assay is used to determine the inhibitory potency of compounds against hPNMT, an enzyme that catalyzes the conversion of norepinephrine to epinephrine.[5]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant hPNMT, norepinephrine (substrate), S-adenosyl-L-[methyl-³H]methionine (cofactor), and the test compound in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, combine the hPNMT enzyme, the test compound at various concentrations, and the buffer. Pre-incubate for a specified time at 37°C.

  • Initiation of Reaction: Start the reaction by adding norepinephrine and S-adenosyl-L-[methyl-³H]methionine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a borate buffer).

  • Product Separation and Detection: The radiolabeled product (epinephrine) is extracted and quantified using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualization

Diagrams are provided below to visualize key signaling pathways, experimental workflows, and logical relationships.

Epinephrine_Biosynthesis_Pathway Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Catalyzes conversion THTP_Inhibitor 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine (Inhibitor) THTP_Inhibitor->PNMT Inhibits Computational_Workflow cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction dft_geom Geometry Optimization dft_fmo FMO Analysis (HOMO/LUMO) dft_geom->dft_fmo dft_mep MEP Analysis dft_geom->dft_mep dock_prep Ligand & Protein Preparation dft_geom->dock_prep dock_run Docking Simulation dock_prep->dock_run dock_analysis Binding Mode Analysis dock_run->dock_analysis md_setup System Setup dock_analysis->md_setup md_run MD Simulation (e.g., 50 ns) md_setup->md_run md_analysis Trajectory Analysis md_run->md_analysis admet_calc In Silico Prediction Synthesis_Workflow cluster_pictet Pictet-Spengler Synthesis cluster_gewald Gewald Synthesis ps_start 2-(Thiophen-2-yl)ethanamine + Aldehyde/Ketone ps_reaction Condensation & Acid-catalyzed Cyclization ps_start->ps_reaction ps_product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine ps_reaction->ps_product g_start Ketone/Aldehyde + α-Cyanoester + Sulfur g_reaction Base-catalyzed Three-component Reaction g_start->g_reaction g_product Substituted 2-Aminothiophene Derivative g_reaction->g_product

References

The Thieno[3,2-c]pyridine Core: A Journey from Chemical Novelty to Antiplatelet Blockbusters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Thieno[3,2-c]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The thieno[3,2-c]pyridine scaffold, a heterocyclic ring system fusing a thiophene and a pyridine ring, has emerged from relative obscurity in organic chemistry to become the cornerstone of a major class of antiplatelet drugs. This technical guide provides a comprehensive overview of the discovery, history, and development of thieno[3,2-c]pyridine derivatives, with a particular focus on the evolution of P2Y12 inhibitors that have revolutionized the management of thrombotic diseases.

Early Synthesis and Discovery of the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine ring system was known as a chemical entity before its profound pharmacological significance was uncovered. Early synthetic explorations into fused thiophene-pyridine heterocycles were driven by academic interest in novel molecular architectures. One of the foundational methods for constructing the related tetrahydrothieno[3,2-c]pyridine core involves a modification of the Pictet-Spengler reaction, where 2-(thiophen-2-yl)ethanamine undergoes cyclization with an aldehyde, typically formaldehyde, in the presence of an acid catalyst.

Later, more versatile synthetic routes were developed. A notable example is a process involving the reaction of 3-thienaldehyde with an aminoacetal, followed by reduction and cyclization. A 1976 patent described a process for the preparation of thieno[3,2-c]pyridine, highlighting its utility as an intermediate in the synthesis of various derivatives.[1] This method involved the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(dialkoxy)]-ethyl-para-toluene sulfonamide.[1] These early synthetic endeavors laid the chemical groundwork for the subsequent explosion of interest in this heterocyclic family.

The Dawn of a New Therapeutic Class: Ticlopidine

The journey of thieno[3,2-c]pyridines into the realm of medicine began with the discovery of Ticlopidine's antiplatelet properties. The story starts in the 1970s with a screening program for compounds with anti-inflammatory and antithrombotic activities.[2] Ticlopidine, chemically 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, emerged as a potent inhibitor of platelet aggregation.[2][3]

It was soon discovered that ticlopidine is a prodrug, meaning it is inactive in its administered form and requires metabolic activation in the liver to exert its therapeutic effect.[2] The active metabolite was later identified as a thiol derivative that irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2][4] This irreversible inhibition prevents platelet activation and aggregation for the lifespan of the platelet.

Ticlopidine was first marketed in France in 1978 and gained approval in the United States in 1991 for the reduction of the risk of thrombotic stroke.[5] Clinical trials, such as the Ticlopidine Aspirin Stroke Study (TASS) and the Canadian American Ticlopidine Study (CATS), demonstrated its efficacy in preventing stroke, particularly in patients who could not tolerate aspirin.[6][7][8][9][10] However, its use was limited by a risk of serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP).[6]

The Rise of a Blockbuster: Clopidogrel

The success of Ticlopidine spurred the search for a safer thienopyridine derivative with a similar mechanism of action. This led to the development of Clopidogrel (Plavix®), the (S)-enantiomer of methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. Clopidogrel was found to have a more favorable safety profile than ticlopidine, with a significantly lower incidence of severe hematological adverse effects.

Like ticlopidine, clopidogrel is a prodrug that undergoes hepatic metabolism to form an active thiol metabolite, which also irreversibly inhibits the P2Y12 receptor. The landmark Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) trial, which enrolled over 19,000 patients, demonstrated that clopidogrel was modestly more effective than aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death.[11][12][13][14][15]

The Next Generation: Prasugrel

Despite the success of clopidogrel, there was still a need for antiplatelet agents with a more rapid onset of action and more consistent platelet inhibition, as a significant number of patients exhibited a "poor response" to clopidogrel. This led to the development of Prasugrel (Effient®), a third-generation thienopyridine.

Prasugrel's metabolic activation is more efficient than that of clopidogrel, leading to a faster onset of action and a greater and more consistent level of platelet inhibition. The TRial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis In Myocardial Infarction (TRITON-TIMI) 38 trial directly compared prasugrel with clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI). The results showed that prasugrel was more effective than clopidogrel in reducing the rate of ischemic events, including stent thrombosis, but this came at the cost of an increased risk of major bleeding.[16][17][18][19][20]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for the major thieno[3,2-c]pyridine derivatives.

Table 1: Pharmacokinetic Properties of Thieno[3,2-c]pyridine Derivatives

ParameterTiclopidineClopidogrelPrasugrel
Bioavailability >80%~50%Not specified
Time to Peak (Tmax) of Parent Drug ~2 hours~1.2-1.4 hoursNot specified
Time to Peak (Tmax) of Active Metabolite Not specifiedNot specified~0.5 hours
Elimination Half-life of Parent Drug 4-5 days (multiple doses)~6 hoursNot specified
Elimination Half-life of Active Metabolite Not specifiedNot specified~7.4 hours
Metabolism Extensive hepatic metabolismHepatic, two-step oxidationHepatic, more efficient than clopidogrel
Excretion Renal and fecal~50% renal, ~46% fecal~68% renal, ~27% fecal

Table 2: Pharmacodynamic Properties of Thieno[3,2-c]pyridine Derivatives

ParameterTiclopidineClopidogrelPrasugrel
Mechanism of Action Irreversible P2Y12 antagonist (via active metabolite)Irreversible P2Y12 antagonist (via active metabolite)Irreversible P2Y12 antagonist (via active metabolite)
Onset of Action 24-48 hours2-4 hours (with loading dose)~30 minutes (with loading dose)
Maximum Inhibition of Platelet Aggregation (IPA) 60-70% after 8-11 daysVaries, ~50-60% with standard dose>80%
Duration of Effect 7-10 days (lifespan of platelet)7-10 days (lifespan of platelet)7-10 days (lifespan of platelet)

Table 3: Clinical Efficacy in Major Trials

TrialDrug(s) ComparedPatient PopulationKey Finding
TASS Ticlopidine vs. AspirinRecent transient or minor ischemic strokeTiclopidine showed a significant reduction in the risk of stroke compared to aspirin.[7]
CAPRIE Clopidogrel vs. AspirinRecent MI, recent stroke, or established PADClopidogrel showed an 8.7% relative risk reduction for the composite endpoint of ischemic stroke, MI, or vascular death compared to aspirin.[11][12][13][14][15]
TRITON-TIMI 38 Prasugrel vs. ClopidogrelACS patients undergoing PCIPrasugrel was more effective in reducing ischemic events but was associated with a higher risk of major bleeding.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

P2Y12 Signaling Pathway

The therapeutic effect of thieno[3,2-c]pyridine derivatives is mediated through the inhibition of the P2Y12 receptor signaling pathway in platelets. The following diagram illustrates this pathway.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_inhibition Effect of Thienopyridines ADP ADP P2Y12 P2Y12 Receptor (Gαi-coupled) ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits Thieno_Metabolite Thienopyridine Active Metabolite Thieno_Metabolite->P2Y12 Irreversibly Inhibits cAMP cAMP AC->cAMP Converts ATP to Low_cAMP Reduced cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to VASP VASP GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) VASP_P->GPIIb_IIIa_inactive Maintains Inactive State of GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation leads to Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates Low_PKA Reduced PKA Activity Low_VASP_P Reduced VASP-P Low_VASP_P->GPIIb_IIIa_active Promotes Activation of LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) prp_prep Preparation of Platelet-Rich Plasma (PRP) (Low-speed centrifugation: ~200g for 10-15 min) start->prp_prep ppp_prep Preparation of Platelet-Poor Plasma (PPP) (High-speed centrifugation: >2000g for 15 min) start->ppp_prep platelet_count Platelet Count Adjustment of PRP (Dilute with PPP if necessary) prp_prep->platelet_count baseline Set Baseline (100% transmission with PPP, 0% with PRP) ppp_prep->baseline equilibration Equilibration of PRP (37°C in aggregometer cuvette with stir bar) platelet_count->equilibration equilibration->baseline agonist_addition Add Agonist (ADP) (e.g., final concentration 5-20 µM) baseline->agonist_addition data_acquisition Record Light Transmission Over Time (Typically 5-10 minutes) agonist_addition->data_acquisition analysis Analyze Aggregation Curve (Determine % maximal aggregation) data_acquisition->analysis end End: Report Results analysis->end

References

Potential Biological Targets of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several therapeutic agents and serving as a versatile template for the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and potential biological targets of derivatives based on this heterocyclic system. The information is curated to support researchers and drug development professionals in exploring the therapeutic potential of this chemical class.

Overview of Biological Activities

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have demonstrated a wide spectrum of biological activities. While some targets have been extensively validated, others represent emerging areas of research. The primary therapeutic areas and molecular targets identified in the literature are summarized below.

Key Biological Targets and Quantitative Data

This section details the primary biological targets of this compound derivatives, supported by quantitative data from the literature.

Platelet P2Y12 Receptor

The most prominent members of the thienopyridine class, Ticlopidine and Clopidogrel, are antiplatelet agents that act as irreversible antagonists of the P2Y12 receptor.[1] These drugs are prodrugs that require metabolic activation to their active thiol metabolite, which then forms a disulfide bond with a cysteine residue on the P2Y12 receptor on platelets. This covalent modification permanently disables the receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation for the lifespan of the platelet.[1]

Human Phenylethanolamine N-Methyltransferase (hPNMT)

A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[2] The inhibitory activity of these compounds highlights their potential for modulating adrenergic pathways.

CompoundSubstitutionhPNMT IC50 (µM)
1 2-H, 6-CH3>100
2 2-NO2, 6-CH31.5 ± 0.2
3 2-CN, 6-CH30.8 ± 0.1
4 2-Br, 6-CH33.2 ± 0.4

Data extracted from "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase"

α2-Adrenoceptor

The same study that investigated hPNMT inhibition also assessed the affinity of these compounds for the α2-adrenoceptor, revealing a potential for off-target effects or polypharmacology.[2]

CompoundSubstitutionα2-Adrenoceptor Ki (µM)
1 2-H, 6-CH31.2 ± 0.2
2 2-NO2, 6-CH3>10
3 2-CN, 6-CH3>10
4 2-Br, 6-CH32.5 ± 0.3

Data extracted from "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase"

Antifungal Activity (Isomer Core)

Derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold have been investigated for their antifungal properties. The proposed mechanism of action involves the inhibition of nitrogen metabolism and the proteasome pathway in fungi. While not the exact core structure, this provides a strong rationale for investigating the antifungal potential of this compound derivatives.

CompoundFungusEC50 (µg/mL)
I-1 C. arachidicola5.23
I-5 R. solani4.61
I-7 S. sclerotiorum6.66
I-12 C. arachidicola4.98

Data extracted from "Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold"

Other Potential Targets

Review articles indicate that the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is associated with a broader range of biological activities, including anti-arrhythmic, anti-inflammatory, antineoplastic, and antiprotozoal effects.[3][4] However, specific molecular targets and quantitative data for this compound derivatives in these areas are not yet well-defined in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

hPNMT Inhibition Assay

Enzyme Preparation: Recombinant human PNMT is expressed in E. coli and purified using standard chromatographic techniques.

Assay Procedure:

  • The assay is performed in a final volume of 250 µL containing 100 mM potassium phosphate buffer (pH 7.4), 10 µM S-adenosyl-L-methionine, and varying concentrations of the test compound.

  • The enzyme reaction is initiated by the addition of [3H]-phenylethanolamine.

  • The reaction mixture is incubated at 37°C for 30 minutes.

  • The reaction is terminated by the addition of 100 µL of 1 M borate buffer (pH 11).

  • The radiolabeled product is extracted with an organic solvent mixture (e.g., toluene/isoamyl alcohol).

  • The radioactivity in the organic phase is quantified by liquid scintillation counting.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response data.

α2-Adrenoceptor Binding Assay

Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.

Assay Procedure:

  • The binding assay is performed in a final volume of 500 µL containing 50 mM Tris-HCl buffer (pH 7.7), 10 mM MgCl2, and varying concentrations of the test compound.

  • The radioligand, [3H]-clonidine, is added to a final concentration of 0.5 nM.

  • The reaction mixture is incubated at 25°C for 20 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed.

Assay Procedure:

  • PRP is pre-incubated with the test compound or vehicle at 37°C.

  • Platelet aggregation is induced by the addition of ADP.

  • The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer.

  • The extent of aggregation is expressed as the percentage change in light transmission.

Signaling Pathways and Workflows

Visual representations of key mechanisms and processes are provided below using Graphviz.

P2Y12_Inhibition cluster_metabolism Hepatic Metabolism cluster_platelet Platelet Surface Clopidogrel (Prodrug) Clopidogrel (Prodrug) CYP450 Enzymes CYP450 Enzymes Clopidogrel (Prodrug)->CYP450 Enzymes Oxidation Active Thiol Metabolite Active Thiol Metabolite P2Y12 Receptor P2Y12 Receptor Active Thiol Metabolite->P2Y12 Receptor Irreversible Inhibition CYP450 Enzymes->Active Thiol Metabolite Platelet Aggregation Platelet Aggregation P2Y12 Receptor->Platelet Aggregation Activates ADP ADP ADP->P2Y12 Receptor Binds hPNMT_Assay_Workflow Start Start Prepare Assay Mix Prepare Assay Mix (Buffer, S-adenosyl-L-methionine, Test Compound) Start->Prepare Assay Mix Add Enzyme Add hPNMT Enzyme Prepare Assay Mix->Add Enzyme Initiate Reaction Add [3H]-phenylethanolamine Add Enzyme->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate Reaction Add Borate Buffer Incubate->Terminate Reaction Extract Product Liquid-Liquid Extraction Terminate Reaction->Extract Product Quantify Radioactivity Scintillation Counting Extract Product->Quantify Radioactivity Calculate IC50 Data Analysis Quantify Radioactivity->Calculate IC50 End End Calculate IC50->End Biological_Activities cluster_targets Biological Targets Core Scaffold 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine P2Y12 Receptor P2Y12 Receptor Core Scaffold->P2Y12 Receptor Antiplatelet hPNMT hPNMT Core Scaffold->hPNMT Enzyme Inhibition α2-Adrenoceptor α2-Adrenoceptor Core Scaffold->α2-Adrenoceptor Receptor Binding Fungal Pathways Fungal Nitrogen Metabolism & Proteasome (Isomer) Core Scaffold->Fungal Pathways Antifungal Other Targets Anti-arrhythmic Anti-inflammatory Antineoplastic Antiprotozoal Core Scaffold->Other Targets Broad Activities

References

Navigating the Early-Stage Labyrinth: A Technical Guide to the In Vitro Screening of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of early-stage drug discovery is a meticulous process of identifying and characterizing novel chemical entities with therapeutic potential. Among the myriad of heterocyclic scaffolds, the thienopyridine core has garnered significant attention, particularly for its role in cardiovascular and neurological therapeutics. This in-depth technical guide focuses on a specific derivative, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, providing a framework for its preliminary in vitro screening. While comprehensive public data on this specific molecule is limited, this guide synthesizes information on the broader thienopyridine class to propose a robust screening cascade.

Executive Summary

This compound belongs to the thienopyridine class of compounds, which are recognized for their diverse biological activities. Notably, derivatives of this scaffold have demonstrated efficacy as antiplatelet agents by targeting the P2Y12 receptor.[1][2][3] Furthermore, this specific methylated analog has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting its potential in the realm of neuroscience.[4] The versatility of the thienopyridine core is further underscored by its exploration in oncology as inhibitors of Tec family kinases and Epidermal Growth Factor Receptor (EGFR) mutants, as well as in other therapeutic areas.[5][6] This guide outlines a proposed in vitro screening strategy to comprehensively evaluate the pharmacological profile of this compound.

Proposed In Vitro Screening Cascade

A tiered approach to in vitro screening is recommended, beginning with broad pharmacological profiling and progressing to more specific, hypothesis-driven assays.

Tier 1: Primary Screening for Broad Biological Activity

The initial phase aims to identify the primary biological targets of the compound. Given the known activities of the thienopyridine scaffold, the following assays are proposed:

  • Receptor Binding Assays: A panel of receptor binding assays should be conducted to assess the compound's affinity for a wide range of receptors, with a particular focus on G-protein coupled receptors (GPCRs) like the P2Y12 receptor, and ion channels, including the NMDA receptor.

  • Enzyme Inhibition Assays: A broad panel of kinases and other enzymes should be screened to identify potential inhibitory activity. This is crucial given the known activity of thienopyridine derivatives against Tec family kinases.[5]

  • Cell Viability and Cytotoxicity Assays: Initial assessment of the compound's effect on cell proliferation and viability in various cell lines (e.g., cancer cell lines, primary cell cultures) is essential to determine its therapeutic window.

Tier 2: Secondary and Functional Assays

Based on the outcomes of the primary screening, more focused functional assays should be performed to confirm and characterize the initial findings.

  • Functional Assays for P2Y12 Receptor Antagonism: If binding to the P2Y12 receptor is observed, functional assays such as cAMP assays and platelet aggregation assays should be conducted to confirm antagonism.[7]

  • Electrophysiological Assays for NMDA Receptor Modulation: In case of NMDA receptor binding, patch-clamp electrophysiology would be the gold standard to characterize the modulatory effects of the compound on ion channel function.

  • Kinase Activity Assays: For any identified kinase hits, in vitro kinase activity assays using purified enzymes should be performed to determine IC50 values and elucidate the mechanism of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.

P2Y12 Receptor cAMP Functional Assay

This assay measures the ability of the compound to antagonize the ADP-mediated inhibition of adenylyl cyclase.

  • Cell Culture: CHO-K1 cells stably expressing the human P2Y12 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are harvested and resuspended in assay buffer.

    • Cells are incubated with varying concentrations of this compound or a reference antagonist.

    • Forskolin is added to stimulate adenylyl cyclase, followed by the addition of ADP to activate the P2Y12 receptor.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the IC50 value is calculated.

In Vitro Platelet Aggregation Assay

This assay directly measures the effect of the compound on platelet function.

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood.

  • Assay Procedure:

    • PRP is incubated with different concentrations of the test compound or a vehicle control.

    • Platelet aggregation is induced by the addition of ADP.

    • The change in light transmission is monitored using an aggregometer.

  • Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration, and the IC50 value is determined.

NMDA Receptor Electrophysiology Assay

This assay provides a detailed characterization of the compound's effect on NMDA receptor ion channel function.

  • Cell Preparation: HEK293 cells expressing recombinant NMDA receptors or primary neuronal cultures are used.

  • Recording: Whole-cell patch-clamp recordings are performed.

  • Assay Procedure:

    • A stable baseline current is established.

    • The NMDA receptor is activated by the application of glutamate and glycine.

    • The test compound is applied at various concentrations, and the modulation of the NMDA-induced current is measured.

  • Data Analysis: The concentration-dependent inhibition or potentiation of the current is analyzed to determine the IC50 or EC50 value and the mechanism of action.

Data Presentation

To facilitate the comparison of quantitative data, a structured tabular format is recommended.

AssayEndpointThis compoundReference Compound
P2Y12 Receptor BindingKi (nM)To be determinede.g., Clopidogrel
P2Y12 cAMP FunctionalIC50 (nM)To be determinede.g., Clopidogrel
Platelet AggregationIC50 (µM)To be determinede.g., Clopidogrel
NMDA Receptor BindingKi (nM)To be determinede.g., MK-801
NMDA ElectrophysiologyIC50 (µM)To be determinede.g., MK-801
Kinase Panel (selected hits)IC50 (µM)To be determinede.g., Staurosporine
Cell Viability (MCF-7)GI50 (µM)To be determinede.g., Doxorubicin

Visualizing the Path Forward: Diagrams and Workflows

Visual representations of signaling pathways and experimental workflows are invaluable for clarity and understanding.

G cluster_0 P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation Thienopyridine 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Thienopyridine->P2Y12

Caption: P2Y12 receptor signaling and antagonism.

G cluster_1 In Vitro Screening Workflow Start Compound Synthesis (this compound) Primary Primary Screening (Binding & Enzyme Panels) Start->Primary Secondary Secondary Functional Assays (e.g., cAMP, Electrophysiology) Primary->Secondary Data Data Analysis (IC50/EC50 Determination) Secondary->Data Hit Hit Identification & Prioritization Data->Hit

Caption: Proposed in vitro screening workflow.

G cluster_2 NMDA Receptor Modulation Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Neuronal_Activity Neuronal Activity Signaling->Neuronal_Activity Thienopyridine 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Thienopyridine->NMDA_R

Caption: NMDA receptor signaling and antagonism.

Conclusion

While the complete in vitro profile of this compound is not extensively documented in the public domain, the known biological activities of the broader thienopyridine class provide a strong foundation for a targeted and efficient screening cascade. The proposed workflow, encompassing broad-based primary screening followed by specific functional assays, will enable a thorough characterization of its pharmacological properties. This systematic approach is fundamental to unlocking the therapeutic potential of this promising scaffold and guiding its journey through the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of several therapeutic agents. The Pictet-Spengler reaction provides a powerful and versatile method for the synthesis of this and related heterocyclic systems. This document outlines the application of a modified Pictet-Spengler reaction for the synthesis of 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate for the development of various biologically active compounds.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution to form the fused heterocyclic ring system.[1][2][3] This methodology is widely employed in the synthesis of alkaloids and other pharmacologically relevant molecules.

Reaction and Mechanism

The synthesis of this compound is achieved through the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with acetaldehyde. A modified one-pot procedure involving the in-situ formation of an N-formyliminium ion has been shown to be effective for the cyclization of various 4-substituted tetrahydrothieno[3,2-c]pyridines.[4]

The generalized mechanism for the Pictet-Spengler reaction is as follows:

  • Imine Formation: The reaction is initiated by the condensation of the primary amine of 2-(thiophen-2-yl)ethanamine with the carbonyl group of acetaldehyde to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich thiophene ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.

  • Rearomatization: A proton is lost from the thiophene ring to restore aromaticity, yielding the final tetrahydrothieno[3,2-c]pyridine product.

Experimental Protocols

This section details a modified one-pot Pictet-Spengler protocol for the synthesis of N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, adapted from the work of Kitabatake et al., followed by a general procedure for deformylation.[4]

Materials and Equipment
  • 2-(Thiophen-2-yl)ethanamine

  • Paraldehyde (trimer of acetaldehyde)

  • Titanium(IV) isopropoxide

  • Acetic anhydride

  • Formic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis of N-Formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • To a solution of 2-(thiophen-2-yl)ethanamine (1.2 mmol) in a suitable solvent, add titanium(IV) isopropoxide (1.8 mmol).

  • Add paraldehyde (1.0 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C for 3 hours to facilitate the formation of the imine.

  • Cool the mixture and add a pre-mixed solution of acetic anhydride (10 mmol) and formic acid (10 mmol).

  • Heat the mixture at 70 °C for 2 hours to promote the formation of the N-formyliminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mmol) to the cooled solution.

  • Allow the reaction to warm to room temperature and then heat at 70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Deformylation to this compound

A general method for the deformylation of N-formyl protected amines can be achieved under acidic or basic conditions. A common method involves acid-catalyzed hydrolysis.

  • Dissolve the N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 3M HCl).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the reported yield for the synthesis of N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine using the modified Pictet-Spengler reaction.[4]

Carbonyl CompoundProductYield (%)
ParaldehydeN-Formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine24

Note: The yield for the reaction with paraldehyde (a trimer of acetaldehyde) was reported to be low.[4]

Visualizations

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-(Thiophen-2-yl)ethanamine Imine Schiff Base (Imine) Amine->Imine Aldehyde Acetaldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product Intramolecular Cyclization Iminium->Product - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow Reactants 1. Mix 2-(Thiophen-2-yl)ethanamine, acetaldehyde, and Ti(OiPr)₄ Imine_Formation 2. Heat at 80°C for 3h (Imine Formation) Reactants->Imine_Formation Formylation 3. Add Ac₂O/HCOOH, heat at 70°C for 2h (N-Formyliminium Ion Formation) Imine_Formation->Formylation Cyclization 4. Add TFA at 0°C, then heat at 70°C (Cyclization) Formylation->Cyclization Workup 5. Quench with NaHCO₃ and extract with CH₂Cl₂ Cyclization->Workup Purification 6. Dry, concentrate, and purify by column chromatography Workup->Purification N_Formyl_Product N-Formyl-4-methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Purification->N_Formyl_Product Deformylation 7. Acid-catalyzed hydrolysis N_Formyl_Product->Deformylation Final_Product This compound Deformylation->Final_Product

Caption: One-pot synthesis and subsequent deformylation workflow.

References

Application Notes and Protocols for the Synthesis and Antiviral Evaluation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The global challenge of emerging and drug-resistant viral infections necessitates the continuous exploration of novel chemical scaffolds for antiviral drug discovery. Pyridine-fused heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antiviral effects against a range of viruses such as HIV, HCV, and influenza. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core represents a promising and structurally rigid scaffold for the development of new therapeutic agents. By introducing a methyl group at the 4-position (N-methylation), it is possible to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic profile and biological activity.

These application notes provide a comprehensive guide for the synthesis and evaluation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as potential antiviral agents. The protocols detailed herein are based on established synthetic methodologies and standard virological assays, offering a framework for researchers to explore the therapeutic potential of this compound class.

Data Presentation: Antiviral Activity Profile

The following table serves as a template for summarizing the quantitative data from antiviral screening of newly synthesized this compound derivatives. This structured format allows for easy comparison of the compounds' potency and selectivity.

Compound IDR1-substituentR2-substituentTarget VirusAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
EX-001 HHHIV-1RT Inhibition-15.2>100>6.6
EX-002 2-ClHHIV-1RT Inhibition-8.9>100>11.2
EX-003 HHHCV (Replicon)Luciferase Reporter22.5->100>4.4
EX-004 2-BrHHCV (Replicon)Luciferase Reporter12.1-85.37.0
  • EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that inhibits viral replication by 50%.

  • IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits a specific enzyme (e.g., reverse transcriptase) by 50%.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that reduces the viability of host cells by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. Higher values indicate greater selectivity for the viral target over the host cell.

Experimental Protocols

I. Synthesis of this compound Derivatives

This protocol describes a general three-step synthesis, commencing with the formation of the tetrahydrothieno[3,2-c]pyridine core via a Pictet-Spengler reaction, followed by N-methylation.

Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This step involves the acid-catalyzed cyclization of 2-(thiophen-3-yl)ethanamine with an aldehyde, in this case, formaldehyde.

  • Materials:

    • 2-(Thiophen-3-yl)ethanamine

    • Formaldehyde (37% solution in water)

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of 2-(thiophen-3-yl)ethanamine (1 equivalent) in a suitable solvent such as water or a biphasic system with dichloromethane, add formaldehyde (1.1 equivalents).

    • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid at 0-5 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 9-10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Step 2: N-methylation via Eschweiler-Clarke Reaction

This classic reaction provides a one-pot method for the methylation of secondary amines using formic acid and formaldehyde.

  • Materials:

    • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (from Step 1)

    • Formic acid (98-100%)

    • Formaldehyde (37% solution in water)

    • Sodium bicarbonate

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in formic acid (5-10 equivalents).

    • Add formaldehyde solution (3-5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude this compound can be further purified by column chromatography or distillation under reduced pressure.

II. Antiviral Activity Assays

A. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of the test compounds on the activity of HIV-1 reverse transcriptase by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then detected by an anti-DIG antibody conjugated to peroxidase.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase (RT)

    • Streptavidin-coated 96-well plates

    • Biotin-poly(A) template and oligo(dT)₁₅ primer

    • dNTP mix (including DIG-dUTP)

    • Anti-DIG-Peroxidase (POD) conjugate

    • Peroxidase substrate (e.g., ABTS)

    • Stop solution (e.g., 1% SDS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Lysis buffer

    • Test compounds and positive control (e.g., Nevirapine)

    • Microplate reader

  • Procedure:

    • Plate Preparation: Immobilize the biotin-poly(A) x oligo(dT)₁₅ template/primer hybrid onto the streptavidin-coated microplate wells. Wash the wells to remove any unbound template/primer.

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), and then further dilute in the reaction buffer.

    • Reaction Setup:

      • Add the reaction mixture containing dNTPs (with DIG-dUTP) to each well.

      • Add the diluted test compounds, positive control, or solvent control to the respective wells.

      • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

    • Detection:

      • Wash the wells thoroughly with wash buffer to remove unincorporated nucleotides.

      • Add the Anti-DIG-POD conjugate to each well and incubate for 1 hour at room temperature.

      • Wash the wells again to remove the unbound conjugate.

      • Add the peroxidase substrate and incubate in the dark until a color develops.

      • Stop the reaction with the stop solution.

    • Data Analysis:

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate the percentage of RT inhibition for each compound concentration relative to the solvent control.

      • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Hepatitis C Virus (HCV) Replicon Assay (Luciferase-Based)

This cell-based assay measures the inhibition of HCV RNA replication in human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon. The replicon RNA contains a luciferase reporter gene, and the level of HCV replication is quantified by measuring luciferase activity.

  • Materials:

    • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds and positive control (e.g., an NS5B inhibitor).

    • Luciferase assay reagent.

    • Opaque-walled 96-well plates for cell culture and luminescence reading.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the cell culture medium. Add the diluted compounds to the cells. Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (solvent control).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

    • Luciferase Assay:

      • Remove the culture medium from the wells.

      • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

      • Add the luciferase substrate to the cell lysates.

      • Measure the luminescence in each well using a luminometer.

    • Cytotoxicity Assay (Parallel Plate): In parallel, set up an identical plate of cells and treat with the same concentrations of compounds to assess cytotoxicity using a standard method (e.g., MTT or CellTiter-Glo assay).

    • Data Analysis:

      • Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase activity compared to the solvent control.

      • Determine the EC₅₀ value from the dose-response curve.

      • Determine the CC₅₀ value from the cytotoxicity assay data.

      • Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Core Synthesis cluster_methylation N-Methylation Thiophene_Derivative 2-(Thiophen-3-yl)ethanamine Pictet_Spengler Pictet-Spengler Reaction (Acid-catalyzed) Thiophene_Derivative->Pictet_Spengler Formaldehyde_1 Formaldehyde Formaldehyde_1->Pictet_Spengler Core_Scaffold 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Pictet_Spengler->Core_Scaffold Cyclization Eschweiler_Clarke Eschweiler-Clarke Reaction Core_Scaffold->Eschweiler_Clarke Final_Product 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Derivatives Eschweiler_Clarke->Final_Product Methylation Formaldehyde_2 Formaldehyde Formaldehyde_2->Eschweiler_Clarke Formic_Acid Formic Acid Formic_Acid->Eschweiler_Clarke

Caption: Synthetic workflow for this compound derivatives.

Antiviral_Mechanism cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Compound 4-Methyl-tetrahydrothieno [3,2-c]pyridine Derivative Compound->RT Inhibits

Caption: Plausible mechanism: Inhibition of HIV-1 Reverse Transcriptase.

Application Notes and Protocols for the Synthesis of Btk Inhibitors Using 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways. Its role in the proliferation, differentiation, and survival of B-cells has established it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. The development of potent and selective Btk inhibitors is an area of intense research in medicinal chemistry.

This document provides detailed application notes and protocols for the synthesis of Btk inhibitors utilizing a thieno[3,2-c]pyridine core scaffold. Specifically, it outlines a synthetic pathway commencing from 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield potent Btk inhibitors, based on published research in the field. A novel series of Btk inhibitors with a thieno[3,2-c]pyridin-4-amine framework have been designed and synthesized, with some compounds showing potent inhibitory activity against the Btk enzyme.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative thieno[3,2-c]pyridin-4-amine based Btk inhibitors.

Compound IDStructureBtk IC50 (nM)
14g 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine12.8
13b 7-(1H-pyrazol-4-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine11.8

Experimental Protocols

The synthesis of the target Btk inhibitors from this compound involves a multi-step process. The initial steps focus on the conversion of the starting material to a key aromatic thieno[3,2-c]pyridine intermediate. Subsequent steps involve the introduction of key pharmacophoric groups to achieve high Btk inhibitory potency.

Part 1: Synthesis of the Core Scaffold - 4-chlorothieno[3,2-c]pyridine

This part of the protocol describes the conversion of this compound to the key intermediate, 4-chlorothieno[3,2-c]pyridine.

Step 1: N-Demethylation of this compound

  • Objective: To remove the N-methyl group to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Reagents: this compound, 1-chloroethyl chloroformate (ACE-Cl), 1,2-dichloroethane (DCE), methanol.

  • Procedure:

    • Dissolve this compound in anhydrous 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1-chloroethyl chloroformate (ACE-Cl) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 1-2 hours to hydrolyze the carbamate intermediate.

    • Cool the solution and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Step 2: Aromatization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Objective: To aromatize the pyridine ring to form thieno[3,2-c]pyridine.

  • Reagents: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Palladium on carbon (10% Pd/C), solvent (e.g., toluene or xylene).

  • Procedure:

    • In a suitable reaction vessel, dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a high-boiling point solvent such as toluene or xylene.

    • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

    • Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude thieno[3,2-c]pyridine. The product can be further purified by column chromatography if necessary.

Step 3: Chlorination of thieno[3,2-c]pyridine

  • Objective: To introduce a chlorine atom at the 4-position, a key handle for subsequent functionalization.

  • Reagents: Thieno[3,2-c]pyridine, m-chloroperoxybenzoic acid (m-CPBA), phosphorus oxychloride (POCl3).

  • Procedure:

    • Dissolve thieno[3,2-c]pyridine in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C and add m-CPBA portion-wise to form the N-oxide.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To the crude N-oxide, add phosphorus oxychloride (POCl3) and heat the mixture, which will result in the formation of 4-chlorothieno[3,2-c]pyridine.

    • Carefully quench the reaction with ice-water and neutralize with a base.

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Part 2: Synthesis of a Potent Btk Inhibitor (e.g., a derivative of compound 13b)

This part of the protocol outlines the synthesis of a potent Btk inhibitor starting from the 4-chlorothieno[3,2-c]pyridine intermediate.

Step 4: Suzuki Coupling to introduce the 4-phenoxyphenyl group

  • Objective: To install the 3-(4-phenoxyphenyl) moiety. This is achieved through a Suzuki coupling reaction.

  • Reagents: 4-chlorothieno[3,2-c]pyridine, (4-phenoxyphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • To a reaction flask, add 4-chlorothieno[3,2-c]pyridine, (4-phenoxyphenyl)boronic acid, a palladium catalyst, and a base.

    • Add the solvent system and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(4-phenoxyphenyl)thieno[3,2-c]pyridine.

Step 5: Functionalization at the 7-position (e.g., with a pyrazole group)

  • Objective: To introduce a substituent at the 7-position, which has been shown to enhance Btk inhibitory activity.

  • Procedure: This can be achieved through various methods, such as bromination followed by another Suzuki coupling.

    • Bromination: Treat 3-(4-phenoxyphenyl)thieno[3,2-c]pyridine with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to introduce a bromine atom at the 7-position.

    • Suzuki Coupling: React the resulting 7-bromo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridine with a pyrazoleboronic acid ester under standard Suzuki coupling conditions (as in Step 4) to yield 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridine.

Step 6: Amination at the 4-position

  • Objective: To introduce the crucial 4-amino group.

  • Procedure: This step involves the conversion of the 4-chloro intermediate (from a parallel synthesis route starting from step 3, but with the 7-position already functionalized) to the final 4-amino product.

    • The 4-chloro-3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridine is reacted with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent under elevated temperature and pressure (in a sealed tube) to afford the final product, 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine.

Visualizations

Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Btk Btk Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Inhibitor Thieno[3,2-c]pyridine Btk Inhibitor Inhibitor->Btk

Caption: Btk Signaling Pathway and Point of Inhibition.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_core Core Scaffold Synthesis cluster_inhibitor Inhibitor Synthesis Start 4-Methyl-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Step1 Step 1: N-Demethylation Start->Step1 Intermediate1 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Step1->Intermediate1 Step2 Step 2: Aromatization Intermediate1->Step2 Intermediate2 Thieno[3,2-c]pyridine Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 4-chlorothieno[3,2-c]pyridine Step3->Intermediate3 Step4 Step 4: Suzuki Coupling (4-phenoxyphenyl group) Intermediate3->Step4 Intermediate4 3-(4-phenoxyphenyl)thieno[3,2-c]pyridine Intermediate Step4->Intermediate4 Step5 Step 5: Functionalization (e.g., pyrazole group) Intermediate4->Step5 Intermediate5 Functionalized Intermediate Step5->Intermediate5 Step6 Step 6: Amination Intermediate5->Step6 FinalProduct Final Btk Inhibitor Step6->FinalProduct

Caption: Synthetic Workflow for Btk Inhibitors.

Logical Relationship

Logical_Relationship cluster_scaffold Core Scaffold cluster_properties Key Properties cluster_application Therapeutic Application Scaffold Thieno[3,2-c]pyridine Core Potency High Btk Inhibitory Potency Scaffold->Potency Selectivity Kinase Selectivity Potency->Selectivity PK Favorable PK Properties Selectivity->PK Application Treatment of B-cell Malignancies and Autoimmune Diseases PK->Application

Caption: Drug Development Logic.

References

Application Notes and Protocols for N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent clopidogrel. Two primary methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.

Introduction

4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its structural motif is a core component of several biologically active molecules. The secondary amine within this scaffold provides a convenient handle for introducing a variety of substituents at the nitrogen atom, allowing for the modulation of pharmacological properties. N-alkylation is a fundamental transformation to achieve this molecular diversification.

The choice of N-alkylation strategy depends on the desired substituent and the overall synthetic route. Direct alkylation with alkyl halides is a straightforward approach, while reductive amination offers a valuable alternative, particularly for introducing more complex or sensitive alkyl groups.[4][5][6]

Data Presentation: Comparison of N-Alkylation Methods

ParameterDirect N-Alkylation with Alkyl HalideN-Alkylation via Reductive Amination
Reagents 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N, DIPEA)4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Aldehyde or Ketone (R'C(O)R''), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Solvent Acetonitrile, DMF, THFDichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol
Reaction Temperature Room temperature to 80 °C0 °C to room temperature
Key Intermediates None (direct substitution)Imine or Iminium ion
Advantages Simple procedure, readily available reagents.Good for a wide range of alkyl groups, including those from aldehydes and ketones. Often provides cleaner reactions with less overalkylation.[7]
Disadvantages Potential for overalkylation to form quaternary ammonium salts.[7][8] Alkyl halide may not be readily available.Requires a suitable carbonyl compound. The reducing agent may have stability or toxicity concerns.
Typical Yields Moderate to high, dependent on substrate and conditions.Generally high.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine using an alkyl halide and a non-nucleophilic base.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in acetonitrile or DMF (0.1-0.2 M), add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M).

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Visualized Workflows

G cluster_0 Protocol 1: Direct N-Alkylation start1 Start: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine react1 Reactants: Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start1->react1 condition1 Reaction Conditions: 50-80 °C react1->condition1 workup1 Workup: Aqueous extraction condition1->workup1 purify1 Purification: Column Chromatography workup1->purify1 end1 Product: N-Alkyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine purify1->end1

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Protocol 2: Reductive Amination start2 Start: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine react2 Reactants: Aldehyde/Ketone (R'C(O)R'') Solvent (e.g., DCM) start2->react2 intermediate Intermediate: Imine/Iminium Ion react2->intermediate reduction Reduction: NaBH(OAc)₃ intermediate->reduction workup2 Workup: Aqueous quench and extraction reduction->workup2 purify2 Purification: Column Chromatography workup2->purify2 end2 Product: N-Alkyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine purify2->end2

Caption: Workflow for N-Alkylation via Reductive Amination.

References

Application Note: Development of a Luminescence-Based Kinase Inhibition Assay for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a key pharmacophore found in various biologically active compounds, including inhibitors of enzymes like Hedgehog acyltransferase (HHAT) and phenylethanolamine N-methyltransferase (PNMT).[1][2] Analogs of this structure are of significant interest in drug discovery for their potential to modulate the activity of a wide range of protein kinases, which are critical regulators of cellular processes.[3][4] This document provides a detailed protocol for developing a robust and high-throughput biochemical assay to screen and characterize 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs as potential kinase inhibitors.

The described method utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5][6] The assay is universal, suitable for virtually any kinase and substrate combination, and its high sensitivity allows for the use of low enzyme concentrations, making it ideal for inhibitor screening.[7][8] The procedure involves two main steps: first, the kinase reaction is performed, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which fuels a luciferase/luciferin reaction, producing a light signal directly proportional to kinase activity.[6][9]

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Inhibition Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.

1. Principle of the Assay

The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6] The luminescent signal generated is directly proportional to the ADP concentration and, therefore, to the kinase activity.[5] Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

2. Materials and Reagents

  • Recombinant Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase-specific peptide or protein substrate

  • Adenosine 5'-triphosphate (ATP), molecular biology grade

  • This compound analog library, dissolved in 100% DMSO

  • Staurosporine (or other appropriate positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque, flat-bottom 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

3. Experimental Procedure

Step 3.1: Reagent Preparation

  • Compound Dilution: Prepare a serial dilution of the this compound analogs. A common starting point is a 10-point, 3-fold serial dilution starting from a 100 µM stock concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to optimal working concentrations (typically 2X the final desired concentration) in Kinase Assay Buffer. The optimal concentrations should be determined empirically beforehand to ensure the reaction is in the linear range.

  • ATP Solution: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.

Step 3.2: Kinase Reaction

  • Add 1 µL of the serially diluted test compound, DMSO (vehicle control), or positive control inhibitor to the appropriate wells of a 384-well plate.[10]

  • Add 2 µL of the 2X kinase/substrate mixture to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.[10] The total reaction volume is now 5 µL.

  • Mix the plate gently (e.g., on a plate shaker for 30 seconds) and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

Step 3.3: ADP Detection

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[10]

  • Mix the plate gently and incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent to each well. This step converts the ADP produced to ATP and initiates the luminescence reaction.[6][10]

  • Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

Step 3.4: Data Acquisition and Analysis

  • Measure the luminescence of each well using a plate reader.

  • Data Normalization:

    • The "High" control (0% inhibition) corresponds to the signal from wells with DMSO vehicle only.

    • The "Low" control (100% inhibition) corresponds to the signal from wells with a high concentration of a potent control inhibitor (e.g., Staurosporine) or wells without enzyme.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Determine the IC50 value for each analog by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Data Presentation

The inhibitory activities of the tested analogs are summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 1: Inhibitory Potency (IC50) of this compound Analogs against Target Kinase X.

Compound IDR1 GroupR2 GroupIC50 (nM)
MTHP-001-H-Phenyl8,750
MTHP-002-CH₃-Phenyl5,120
MTHP-003-H-4-Chlorophenyl1,230
MTHP-004-CH₃-4-Chlorophenyl450
MTHP-005-H-4-Methoxyphenyl980
MTHP-006-CH₃-4-Methoxyphenyl215
Staurosporine(Control)(Control)15

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G prep 1. Reagent Preparation (Compounds, Enzyme, Substrate, ATP) plate 2. Plate Compounds/Controls (1 µL per well) prep->plate add_enzyme 3. Add Kinase/Substrate Mix (2 µL per well) plate->add_enzyme pre_incubate 4. Pre-incubation (15 min at RT) add_enzyme->pre_incubate add_atp 5. Initiate Reaction with ATP (2 µL per well) pre_incubate->add_atp incubate 6. Kinase Reaction (60 min at RT) add_atp->incubate stop 7. Stop & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) incubate->stop stop_incubate 8. Incubation (40 min at RT) stop->stop_incubate detect 9. Add Detection Reagent (10 µL per well) stop_incubate->detect detect_incubate 10. Signal Stabilization (30 min at RT) detect->detect_incubate read 11. Read Luminescence detect_incubate->read analyze 12. Data Analysis (Calculate % Inhibition & IC50) read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Diagram 2: Representative Kinase Signaling Pathway

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek Target Kinase X (e.g., MEK) raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Responses (Proliferation, Survival) transcription->response inhibitor Thieno[3,2-c]pyridine Analog inhibitor->mek

Caption: Inhibition of a MAPK/ERK signaling cascade.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are known for their biological activities, including the inhibition of platelet aggregation through the P2Y12 receptor.[1] As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard cell-based assays.

Cell-based assays are indispensable tools in drug discovery and development, offering insights into a compound's mechanism of action and potential toxicity.[2] The suite of assays described herein allows for the quantitative assessment of various cellular health parameters, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).

Putative Signaling Pathway for Thienopyridine-Induced Cytotoxicity

While the primary target of many thienopyridines is the P2Y12 receptor, which is central to platelet aggregation, cytotoxicity in other cell types may occur through on-target or off-target effects.[3] Inhibition of P2Y12 signaling can disrupt cellular homeostasis in cells where this receptor is expressed. Off-target effects, where the compound interacts with other cellular components, are also a common source of cytotoxicity for many drugs.[4] The following diagram illustrates a putative signaling pathway that could lead to cytotoxicity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-Methyl-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine P2Y12 P2Y12 Receptor Compound->P2Y12 Inhibition OtherTargets Off-Target Proteins/Lipids Compound->OtherTargets Interaction AC Adenylyl Cyclase P2Y12->AC Inhibition PI3K PI3K Pathway P2Y12->PI3K Modulation Stress Cellular Stress (e.g., ROS) OtherTargets->Stress cAMP ↓ cAMP AC->cAMP Mitochondria Mitochondrial Dysfunction PI3K->Mitochondria Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for thienopyridine cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended to build a comprehensive cytotoxicity profile. This typically starts with broad assays of cell viability and progresses to more specific assays to determine the mode of cell death.

cluster_assays Cytotoxicity Assays start Select Cell Line(s) (e.g., HepG2, A549, normal fibroblasts) plate Plate cells and allow to adhere start->plate treat Treat with serial dilutions of This compound plate->treat incubate Incubate for 24, 48, 72 hours treat->incubate MTT MTT Assay (Metabolic Activity) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH Apoptosis Apoptosis Assays (Annexin V / Caspase) incubate->Apoptosis analyze Data Analysis (IC50 determination) MTT->analyze LDH->analyze Apoptosis->analyze

Caption: General experimental workflow for cytotoxicity testing.

Data Presentation

The following tables present example data for the cytotoxicity assessment of this compound against a hypothetical cancer cell line (e.g., A549) and a normal cell line (e.g., MRC-5 fibroblasts).

Table 1: IC50 Values (µM) from MTT Assay

Cell Line24 hours48 hours72 hours
A549125.585.255.8
MRC-5>200180.4150.2

Table 2: Lactate Dehydrogenase (LDH) Release (% of Maximum)

Concentration (µM)A549 (48 hours)MRC-5 (48 hours)
0 (Control)5.2 ± 1.14.8 ± 0.9
108.1 ± 1.56.2 ± 1.3
5025.6 ± 3.215.4 ± 2.1
10052.3 ± 4.530.1 ± 3.8
20085.7 ± 5.155.9 ± 4.2

Table 3: Apoptosis Induction (48 hours)

Concentration (µM)% Apoptotic Cells (Annexin V+) in A549Caspase-3/7 Activity (Fold Change) in A549
0 (Control)4.1 ± 0.81.0 ± 0.1
2515.3 ± 2.12.5 ± 0.3
5035.8 ± 3.54.8 ± 0.5
10068.2 ± 4.98.2 ± 0.7

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines (e.g., A549, HepG2, MRC-5)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.[9]

Materials:

  • 96-well flat-bottom plates

  • Cells and culture medium

  • Test compound

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Protocol:

  • Plate and treat cells as described in the MTT assay protocol (Steps 1-5).

  • Set up controls as per the kit manufacturer's instructions, including a vehicle control, a high control (maximum LDH release, typically induced by a lysis buffer provided in the kit), and a background control (medium only).[10]

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes if using suspension cells.[10]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[11]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the high control as 100% cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • 6-well plates

  • Cells and culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

Materials:

  • 96-well white-walled plates

  • Cells and culture medium

  • Test compound

  • Caspase-Glo® 3/7 Assay kit (commercially available)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

  • Mix the contents of the wells by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.[17]

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound of interest in pharmaceutical development. As an intermediate and derivative within the thienopyridine class, which includes antiplatelet agents like Clopidogrel and Prasugrel, ensuring its chemical purity is critical for subsequent synthetic steps and for the safety and efficacy of potential active pharmaceutical ingredients (APIs).[1][2] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Method Overview

The method utilizes a C18 stationary phase with a gradient elution of an acidic mobile phase and acetonitrile. This approach provides excellent resolution and peak shape for the basic analyte and related impurities. Detection is performed using a UV detector, leveraging the chromophoric nature of the thieno[3,2-c]pyridine core. The method is validated according to International Council for Harmonisation (ICH) guidelines for key parameters including specificity, linearity, precision, accuracy, and robustness.[3][4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (reagent grade, ~99%)

    • This compound reference standard and sample.

2. Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the purity assessment of this compound.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities are reported as a percentage of the total peak area.

Data Presentation

The following table presents representative data from the analysis of a sample of this compound containing two potential process-related impurities.

Peak IDRetention Time (min)Peak Area (mAU*s)% Area
Impurity 14.215.80.15
Impurity 27.521.20.20
Main Compound 10.3 10593.0 99.65
Total 10630.0 100.0

Visualization of Experimental Workflow

The logical flow of the purity assessment protocol is illustrated in the diagram below.

HPLC_Purity_Workflow prep Solution Preparation (Mobile Phases, Diluent, Standard, Sample) system_setup HPLC System Setup (Install Column, Set Conditions) prep->system_setup equilibration System Equilibration (Pump Mobile Phase until Baseline is Stable) system_setup->equilibration sys_suit System Suitability Test (Inject Standard Solution n=5) equilibration->sys_suit criteria_check Check Criteria (Tailing Factor, Plate Count, %RSD) sys_suit->criteria_check analysis Sample Analysis (Inject Sample and Standard Solutions) criteria_check->analysis Pass fail Troubleshoot and Re-equilibrate criteria_check->fail Fail data_acq Data Acquisition (Record Chromatograms) analysis->data_acq data_proc Data Processing (Integrate Peaks) data_acq->data_proc calc Purity Calculation (% Area of Main Peak) data_proc->calc report Final Report Generation calc->report fail->equilibration

Caption: Workflow for HPLC Purity Assessment.

This application note provides a detailed and robust RP-HPLC method for the purity assessment of this compound. The method is specific, sensitive, and suitable for routine quality control analysis in a pharmaceutical research and development setting. The use of a gradient elution ensures the separation of the main compound from potential impurities, making it a reliable stability-indicating method.

References

Application Notes and Protocols: Scale-Up Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key intermediate in the development of various therapeutic agents. The synthesis is based on a modified Pictet-Spengler reaction, offering a robust and efficient route to this important heterocyclic scaffold.

Introduction

This compound and its derivatives are significant building blocks in medicinal chemistry. The introduction of a methyl group at the 4-position can critically influence the pharmacological profile of the final active pharmaceutical ingredient (API). This document outlines a scalable, one-pot synthesis procedure adapted from established methodologies for related structures.

Synthetic Strategy

The synthesis of this compound hydrochloride is achieved through a three-stage process, beginning with the formation of an imine from 2-(2-thienyl)ethylamine and acetaldehyde. This is followed by an acid-catalyzed intramolecular cyclization (the Pictet-Spengler reaction) to form the tetrahydrothieno[3,2-c]pyridine ring system. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve stability.

Synthesis_Pathway A 2-(2-Thienyl)ethylamine C Imine Intermediate A->C Condensation B Acetaldehyde B->C D This compound C->D Pictet-Spengler Cyclization (Acid-catalyzed) E This compound Hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
2-(2-Thienyl)ethylamine30433-91-1127.20Sigma-Aldrich≥98%
Acetaldehyde75-07-044.05Alfa Aesar≥99%
Dichloromethane (DCM)75-09-284.93Fisher ScientificAnhydrous, ≥99.8%
Trifluoroacetic Acid (TFA)76-05-1114.02Acros Organics≥99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01J.T. Baker≥99.7%
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04EMD Millipore≥99%
Diethyl Ether60-29-774.12VWRAnhydrous, ≥99%
Hydrochloric Acid (2M in Diethyl Ether)7647-01-036.46Sigma-Aldrich2.0 M
Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of the final product.

Step 1: Imine Formation and Pictet-Spengler Cyclization

  • To a 2 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-(2-thienyl)ethylamine (127.2 g, 1.0 mol) and anhydrous dichloromethane (1 L).

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add acetaldehyde (44.1 g, 1.0 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Cool the mixture again to 0-5 °C and slowly add trifluoroacetic acid (114 g, 1.0 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

Step 2: Work-up and Isolation of the Free Base

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (2 L) to neutralize the acid. Be cautious of gas evolution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude oil in anhydrous diethyl ether (1 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether until precipitation is complete. The pH of the solution should be acidic.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Collect the solid product by filtration and wash with cold diethyl ether (2 x 200 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield and Purity
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
This compound hydrochloride189.71142-16175-85%>98%

Visualization of the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge 2-(2-Thienyl)ethylamine and DCM to Reactor B Cool to 0-5 °C A->B C Add Acetaldehyde B->C D Stir at RT for 2h C->D E Cool to 0-5 °C D->E F Add Trifluoroacetic Acid E->F G Reflux for 4-6h F->G H Cool to RT G->H I Neutralize with NaHCO₃ (aq) H->I J Separate Layers I->J K Extract Aqueous Layer with DCM J->K L Combine Organic Layers & Wash K->L M Dry and Concentrate L->M N Dissolve Crude in Diethyl Ether M->N O Cool to 0-5 °C N->O P Add HCl in Diethyl Ether O->P Q Crystallize P->Q R Filter and Wash Q->R S Dry under Vacuum R->S

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetaldehyde is volatile and flammable. Handle with care and avoid ignition sources.

  • Trifluoroacetic acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • The neutralization step with sodium bicarbonate is exothermic and produces carbon dioxide gas. Perform this step slowly and with adequate venting.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white crystalline solid
Melting Point To be determined
¹H NMR Conforms to the structure
¹³C NMR Conforms to the structure
Mass Spectrometry [M+H]⁺ consistent with the molecular formula C₈H₁₁NS
HPLC Purity ≥98%

Discussion

The modified Pictet-Spengler reaction provides an efficient and scalable route for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. The use of acetaldehyde as the carbonyl component allows for the direct introduction of the methyl group at the 4-position. The one-pot nature of the reaction from the starting materials to the cyclized product minimizes intermediate isolation steps, which is advantageous for scale-up operations. The final precipitation as the hydrochloride salt provides a convenient method for purification and results in a stable, crystalline solid. Careful control of temperature during the addition of reagents is crucial to minimize side reactions and ensure a high yield of the desired product.

Application Notes and Protocols: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a versatile heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and the presence of both thiophene and piperidine rings offer a unique three-dimensional arrangement for substituent placement, making it an attractive scaffold for the design of novel therapeutic agents. This nucleus is a key component in several marketed drugs and clinical candidates, demonstrating its broad range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antiplatelet, anti-inflammatory, antibacterial, antifungal, antineoplastic, and antiprotozoal agents.[1][3]

One of the most notable applications of this scaffold is in the development of antiplatelet agents, exemplified by the blockbuster drug clopidogrel. Clopidogrel is an antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, a key player in platelet activation and aggregation.[4] The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core serves as a crucial pharmacophore for this activity.

Furthermore, this scaffold has been explored as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system.[5] This has led to the development of potent inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[5] More recently, derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-b]pyridine have shown promise as novel fungicides.[6]

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, including quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Antifungal Activity of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
Compound IDFungusEC50 (µg/mL)Reference
I-1C. arachidicola4.61 - 6.66[6][7]
I-1R. solani4.61 - 6.66[6][7]
I-1S. sclerotiorum4.61 - 6.66[6][7]
I-5C. arachidicola4.61 - 6.66[6][7]
I-5R. solani4.61 - 6.66[6][7]
I-5S. sclerotiorum4.61 - 6.66[6][7]
I-7C. arachidicola4.61 - 6.66[6][7]
I-7R. solani4.61 - 6.66[6][7]
I-7S. sclerotiorum4.61 - 6.66[6][7]
I-12C. arachidicola4.61 - 6.66[6][7]
I-12R. solani4.61 - 6.66[6][7]
I-12S. sclerotiorum4.61 - 6.66[6][7]
Table 2: Antimicrobial Activity of Substituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives
Compound ClassOrganismMIC Range (µg/mL)Reference
Thieno[2,3-c]pyridine-oxadiazole derivativesFungi12.5 - 25[8]
Thieno[2,3-c]pyridine-urea derivativesFungi2 - 8[8]
General Thieno[2,3-c]pyridine derivativesCandida albicans, Aspergillus niger250[8]

Signaling Pathways and Mechanisms of Action

P2Y12 Receptor Signaling Pathway in Platelet Aggregation

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, such as clopidogrel, are potent antiplatelet agents that act by antagonizing the P2Y12 receptor. The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation and thrombus formation. The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor, preventing its activation by ADP.[1] This inhibition of P2Y12 signaling leads to a decrease in intracellular calcium levels and the suppression of glycoprotein IIb/IIIa receptor activation, which is the final common pathway for platelet aggregation.[1][2]

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Akt Akt PI3K->Akt Activates Ca_increase ↑ Intracellular Ca²⁺ Akt->Ca_increase Ca_increase->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling pathway.

Phenylethanolamine N-Methyltransferase (PNMT) Mechanism of Action

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has been investigated as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[5] The reaction proceeds via an SN2 mechanism where the amine of norepinephrine acts as a nucleophile, attacking the methyl group of SAM.[5] Inhibitors based on the tetrahydrothieno[3,2-c]pyridine scaffold are designed to bind to the active site of PNMT, preventing the binding of the natural substrate, norepinephrine.

PNMT_Mechanism cluster_reaction Enzymatic Reaction Norepinephrine Norepinephrine PNMT PNMT Active Site Norepinephrine->PNMT SAM S-Adenosyl-L-methionine (SAM) SAM->PNMT Epinephrine Epinephrine PNMT->Epinephrine Produces SAH S-Adenosyl-L-homocysteine (SAH) PNMT->SAH Produces THTP_Inhibitor Tetrahydrothieno[3,2-c]pyridine Inhibitor THTP_Inhibitor->PNMT Inhibits

Caption: PNMT mechanism and inhibition.

Experimental Protocols

General Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, which can then be further functionalized. The Pictet-Spengler reaction is a key step in this synthesis.[9][10]

Materials:

  • 2-(Thiophen-2-yl)ethanamine

  • Paraformaldehyde or an appropriate aldehyde/ketone

  • Anhydrous solvent (e.g., dichloroethane, toluene, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP))

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Sodium sulfate or magnesium sulfate (for drying)

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(thiophen-2-yl)ethanamine (1 equivalent) and the chosen anhydrous solvent.

  • Addition of Carbonyl Compound: Add paraformaldehyde or the desired aldehyde/ketone (1-1.2 equivalents) to the solution.

  • Acid Catalysis and Reflux: Add the acid catalyst (catalytic to stoichiometric amounts depending on the reactivity of the substrates). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.[9]

Synthesis_Workflow Start Start: 2-(Thiophen-2-yl)ethanamine + Aldehyde/Ketone Reaction Pictet-Spengler Reaction (Solvent, Acid Catalyst, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Tetrahydrothieno[3,2-c]pyridine Derivative Purification->Product Salt_Formation Salt Formation (Optional) (e.g., HCl) Product->Salt_Formation Biological_Screening Biological Screening Product->Biological_Screening Final_Product Hydrochloride Salt Salt_Formation->Final_Product Final_Product->Biological_Screening

Caption: General synthesis and screening workflow.

In Vitro Antifungal Susceptibility Testing

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against fungal pathogens.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • Culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strains in the appropriate culture medium to the desired growth phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in the culture medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with solvent only).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth in the control wells. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

This protocol describes a method to evaluate the inhibitory potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against hPNMT.

Materials:

  • Recombinant human PNMT

  • Norepinephrine (substrate)

  • S-Adenosyl-L-[methyl-³H]methionine ([³H]SAM) (radiolabeled co-factor)

  • Test compounds dissolved in a suitable buffer

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.6)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the assay buffer, a solution of the test compound at various concentrations (or vehicle for control), and recombinant hPNMT.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of norepinephrine and [³H]SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a borate buffer at high pH).

  • Extraction of Product: Extract the radiolabeled product (epinephrine) into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). The unreacted [³H]SAM will remain in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be done by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an ongoing area of interest for drug discovery. The protocols and data presented here provide a valuable resource for researchers aiming to explore the potential of this versatile scaffold in the design and development of new therapeutic agents. Further exploration of this chemical space is likely to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant heterocyclic scaffold that has been explored for a wide range of biological activities. Its derivatives have shown potential as antiplatelet agents, inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and hedgehog acyltransferase (HHAT), as well as antifungal and anticancer therapeutics.[1][2][3][4] This document provides a summary of the structure-activity relationship (SAR) studies, key quantitative data, and detailed experimental protocols for the synthesis and evaluation of these compounds.

I. Structure-Activity Relationships and Data

The biological activity of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyridine rings.

1. Hedgehog Acyltransferase (HHAT) Inhibition:

SAR studies on HHAT inhibitors have revealed several key structural features that are crucial for potent inhibitory activity.[4]

  • Stereochemistry at the 4-position: The (R)-configuration is critical for activity, with (R)-enantiomers being significantly more potent than their corresponding racemates. The (S)-enantiomers are typically inactive.[4]

  • Substitution at the 4-position: Aryl substituents at this position are well-tolerated and may engage in π-stacking interactions. A meta-methyl group on the 4-position aromatic ring can increase potency by 2- to 5-fold. In contrast, aliphatic cyclohexane substituents lead to a loss of activity.[4]

  • Side Chain: A central amide linkage in the side chain is a key factor for inhibitory potency. The carbonyl oxygen of this side chain is thought to form a hydrogen bond with His379 in the enzyme's active site.[4]

  • Pyridine Nitrogen: A secondary amine in the pyridine ring is important for activity.[4]

Table 1: SAR of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives as HHAT Inhibitors [4]

Compound IDConfiguration at C44-Position SubstituentKey Side Chain FeatureRelative Potency
1 RacemicArylAmideActive
(R)-enantiomer RArylAmideMore potent than racemate
(S)-enantiomer SArylAmideInactive
Analogue RacemicAryl with meta-methylAmide2-5 fold more potent than 1
Analogue RacemicCyclohexylAmideInactive
Analogue RacemicArylNo amide (allylated)Inactive

2. Phenylethanolamine N-Methyltransferase (PNMT) Inhibition:

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been investigated as isosteric replacements for 1,2,3,4-tetrahydroisoquinolines (THIQs) as PNMT inhibitors. While the isosterism was confirmed, the thieno[3,2-c]pyridine derivatives were generally less potent than their THIQ counterparts, a phenomenon attributed to the electronic properties of the thiophene ring.[1]

3. Anticancer and Antifungal Activity:

Various derivatives have demonstrated cytotoxic effects against cancer cell lines and antifungal activity.[3][5][6][7] For instance, certain 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives showed promising antifungal activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values in the low microgram per milliliter range.[3] The proposed mechanism for one of the antifungal compounds involves the inhibition of nitrogen metabolism and the proteasome pathway.[3]

II. Experimental Protocols

1. General Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Core:

A common method for the synthesis of the core structure is the Pictet-Spengler reaction.[1][4]

Protocol: Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve 2-(thiophen-2-yl)ethanamine and an appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde) in a suitable solvent (e.g., water, ethanol).

  • Reaction: Heat the mixture under reflux for 20-30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.

A patent also describes a method for synthesizing the hydrochloride salt of the parent scaffold, which is a key intermediate for drugs like clopidogrel.[8]

2. Synthesis of N-acylated Derivatives (e.g., for HHAT inhibitors):

Protocol: Amide Coupling

  • Reactant Preparation: To a solution of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., chloroacetyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography.

3. Biological Assay Protocols:

Protocol: MTT Assay for Anticancer Screening [6]

  • Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, HSC3, RKO) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

III. Visualizations

SAR_HHAT_Inhibitors cluster_core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Core cluster_modifications Key Structural Modifications cluster_activity Biological Activity Core Core Scaffold Stereo (R)-Stereochemistry at C4 Core->Stereo Aryl Aryl Group at C4 (meta-methyl beneficial) Core->Aryl Amide Amide Linkage in side chain Core->Amide SecAmine Secondary Amine in Pyridine Ring Core->SecAmine Aliphatic Aliphatic Group at C4 Core->Aliphatic Potent Potent HHAT Inhibition Stereo->Potent Aryl->Potent Amide->Potent SecAmine->Potent Inactive Inactive Aliphatic->Inactive

Caption: Key SAR findings for HHAT inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Thiophene Ethylamine + Aldehyde) pictet Pictet-Spengler Reaction start->pictet core Thieno[3,2-c]pyridine Core pictet->core modification Side Chain Modification (e.g., Acylation) core->modification derivatives Target Derivatives modification->derivatives assay Biological Assays (e.g., HHAT, MTT) derivatives->assay data Data Analysis (IC50 / EC50) assay->data sar SAR Analysis data->sar

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The synthesis is typically approached as a two-step process: first, the formation of the core heterocyclic structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, via the Pictet-Spengler reaction, followed by N-methylation to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core?

A1: The most prevalent and effective method is the Pictet-Spengler reaction.[1][2] This involves the condensation of 2-(thiophen-2-yl)ethanamine with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde), under acidic conditions to induce cyclization.

Q2: What are the recommended reagents for the N-methylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

A2: The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of secondary amines like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3][4] This reaction utilizes formic acid and formaldehyde to achieve methylation and has the significant advantage of preventing the formation of quaternary ammonium salts.[3][4][5]

Q3: Can I synthesize this compound in a single step?

A3: A one-pot synthesis is theoretically possible by using N-methyl-2-(thiophen-2-yl)ethanamine as the starting material in a Pictet-Spengler reaction with formaldehyde. However, the two-step approach (Pictet-Spengler followed by N-methylation) is more commonly documented and may offer better control and higher overall yields.

Q4: What are the typical yields for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor?

A4: Reported yields for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride are generally high, often in the range of 90-99%.[6]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Formic acid is corrosive and should also be handled with care. Reactions should be conducted in appropriate glassware, and pressure build-up from gas evolution (e.g., CO2 in the Eschweiler-Clarke reaction) should be managed.

Troubleshooting Guides

Part 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Pictet-Spengler Reaction)
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete imine formation.Ensure anhydrous conditions for the initial condensation of the amine and formaldehyde. The use of a Dean-Stark apparatus to remove water can improve imine formation.[6]
Insufficiently acidic conditions for cyclization.The Pictet-Spengler reaction is acid-catalyzed.[1] Ensure the appropriate amount and concentration of acid (e.g., hydrochloric acid) is used.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Refer to established protocols for optimal temperature ranges.[6]
Formation of Side Products Polymerization of formaldehyde.Use paraformaldehyde or a fresh source of formaldehyde. Control the reaction temperature to minimize polymerization.
Oxidation of the thiophene ring.Avoid harsh oxidizing agents and prolonged exposure to air at high temperatures.
Difficulty in Product Isolation Product remains dissolved in the reaction mixture.The product is often isolated as the hydrochloride salt, which has lower solubility in organic solvents. Ensure proper acidification to precipitate the salt.[6]
Impure crystalline product.Recrystallization from a suitable solvent, such as isopropanol, can be effective for purification.[6]
Part 2: N-methylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Eschweiler-Clarke Reaction)
Issue Potential Cause Troubleshooting Steps
Incomplete Methylation (Presence of Starting Material) Insufficient reagents.Use an excess of both formic acid and formaldehyde to drive the reaction to completion.[3][4]
Insufficient reaction time or temperature.The Eschweiler-Clarke reaction often requires heating (e.g., 80-100 °C) for several hours.[7][8] Monitor the reaction by TLC or LC-MS to determine completion.
Formation of Over-methylated (Quaternary Salt) Product Incorrect methylation method.This is the primary advantage of the Eschweiler-Clarke reaction, as it does not form quaternary ammonium salts.[3][4] If this side product is observed, it indicates a deviation from the standard Eschweiler-Clarke conditions or the use of a different methylating agent.
Complex Product Mixture Decomposition of starting material or product.Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation of the thieno[3,2-c]pyridine ring system.
Difficult Purification Product is difficult to separate from excess reagents.After the reaction, basify the mixture to remove formic acid and then extract the product with an organic solvent.[7] Column chromatography may be necessary for final purification.

Experimental Protocols

Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

This protocol is adapted from established literature procedures.[6]

  • To a reaction vessel equipped with a stirrer and reflux condenser, add 2-(thiophen-2-yl)ethanamine (1 equivalent) and dichloromethane.

  • Add polyoxymethylene (paraformaldehyde, 1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (40-45 °C) and maintain for 4-6 hours.

  • Cool the reaction to room temperature.

  • Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide.

  • Heat the mixture to 70 °C and stir for 4-6 hours.

  • Cool the reaction to 15 °C and stir for 8-10 hours to facilitate crystallization.

  • Filter the solid product, wash with cold dichloromethane, and dry under vacuum.

N-methylation via Eschweiler-Clarke Reaction (General Procedure)

This is a general procedure and may require optimization for this specific substrate.[5][7]

  • To a reaction flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent).

  • Add formic acid (excess, e.g., 2-5 equivalents).

  • Add an aqueous solution of formaldehyde (excess, e.g., 2-5 equivalents).

  • Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Basify the mixture with a suitable base (e.g., NaOH or Na2CO3) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

ParameterMethod 1[6]Method 2[6]
Solvent DichloroethaneDichloromethane
Formaldehyde Source PolyoxymethylenePolyoxymethylene
Acid 6.6N HCl in DMF7% HCl in DMF
Reflux Temperature Not specified (reflux)40-45 °C
Cyclization Temperature 70 °C70 °C
Reported Yield 90%99%
Reported Purity Not specified99%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) Start 2-(Thiophen-2-yl)ethanamine + Formaldehyde Source Reaction1 Condensation & Cyclization (Acid-catalyzed) Start->Reaction1 Product1 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (as hydrochloride salt) Reaction1->Product1 Start2 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Product1->Start2 Free-basing (if necessary) Reaction2 Formaldehyde + Formic Acid (Reductive Amination) Start2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic workflow for this compound.

TroubleshootingPictetSpengler LowYield Low Yield in Pictet-Spengler? CheckImine Incomplete Imine Formation? LowYield->CheckImine CheckAcid Insufficient Acid Catalyst? LowYield->CheckAcid CheckTemp Incorrect Reaction Temperature? LowYield->CheckTemp Sol_Anhydrous Use anhydrous conditions/ Dean-Stark trap. CheckImine->Sol_Anhydrous Yes Sol_Acid Verify acid concentration and stoichiometry. CheckAcid->Sol_Acid Yes Sol_Temp Optimize heating as per validated protocols. CheckTemp->Sol_Temp Yes

Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.

References

Technical Support Center: Purification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the Pictet-Spengler reaction?

A1: The most common impurities include unreacted starting materials, such as 2-(thiophen-2-yl)ethanamine and acetaldehyde, and the intermediate imine formed from their condensation. Incomplete cyclization can also lead to the presence of the protonated iminium ion, which may be observed in mass spectrometry data. Side products from polymerization of acetaldehyde or side reactions of the starting amine can also occur.

Q2: My purified this compound is a pale-yellow oil, but I was expecting a solid. Is this normal?

A2: While the hydrochloride salt of the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is typically a white crystalline solid, the free base of the 4-methyl analog can present as an oil, especially if trace impurities are present.[1] Further purification or conversion to a salt (e.g., hydrochloride or hydrobromide) may yield a solid product.

Q3: I am observing significant peak tailing during HPLC analysis of my purified product. What could be the cause?

A3: Peak tailing for basic compounds like thienopyridines is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[2] Using a mobile phase with a basic additive like triethylamine (NEt3) or switching to a column with low silanol activity can help mitigate this issue.[1][2]

Q4: Can I use crystallization as the sole method for purifying the crude product?

A4: While crystallization can be effective for removing certain impurities, it may not be sufficient to remove closely related side products from the Pictet-Spengler reaction. For high-purity requirements, a combination of column chromatography followed by crystallization is often the most effective strategy. The hydrochloride salt of the parent compound has been successfully recrystallized from isopropanol.[3]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is highly polar and retained on the silica gel. Gradually increase the polarity of the mobile phase. The addition of a small amount of a more polar solvent like methanol or an amine like triethylamine can help elute the product. A typical solvent system for a related compound is pentane/CH2Cl2/NEt3.[1]
Product degradation on acidic silica gel. Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small percentage of triethylamine. Alternatively, use neutral or basic alumina as the stationary phase.
Improper mobile phase selection. Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.3-0.4.
Co-elution of product with a non-UV active impurity. Analyze fractions by a secondary method, such as mass spectrometry or nuclear magnetic resonance (NMR), to identify fractions containing the pure product.
Issue 2: Product Contaminated with Starting Material (2-(thiophen-2-yl)ethanamine)
Potential Cause Troubleshooting Step
Incomplete reaction. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature.
Inefficient purification. The starting amine is more polar than the product. Use a less polar mobile phase during column chromatography to ensure the product elutes before the starting material. An initial wash of the crude organic extract with a dilute acid solution can also help remove the basic starting amine.
Issue 3: Difficulty in Crystallizing the Final Product
Potential Cause Troubleshooting Step
Presence of oily impurities. First, purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization.
Incorrect solvent choice. Screen a variety of solvents and solvent mixtures. Good crystallization often occurs from a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. For the parent hydrochloride salt, isopropanol has been used successfully.[3]
Supersaturation is not achieved. Slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Data Presentation

Table 1: Typical Purification Data for Thienopyridine Analogs

Purification Method Starting Material Typical Purity (Crude) Typical Purity (Purified) Typical Yield Reference
Column Chromatography4,5,6,7-tetrahydrothieno[3,2-c]pyridineNot specified>99.5% (GC)95%[1]
Crystallization (HCl salt)4,5,6,7-tetrahydrothieno[3,2-c]pyridineNot specified99%90%[3]
Column Chromatography4-methylthieno[3,2-c]pyridineNot specifiedNot specified33.6%[4]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is adapted from the purification of the closely related compound, ticlopidine.[1]

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of pentane and dichloromethane. A starting mobile phase could be a 93:5 mixture of pentane:dichloromethane with 2% triethylamine to prevent peak tailing.[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of dichloromethane.

    • Monitor the elution of compounds using TLC.

    • Collect fractions and analyze for the presence of the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Conversion to and Recrystallization of the Hydrochloride Salt

This protocol is based on the synthesis of the parent compound's hydrochloride salt.[3]

  • Salt Formation:

    • Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in diethyl ether) until the solution reaches a pH of approximately 1.[3]

    • Stir the mixture; the hydrochloride salt should precipitate out of the solution.

  • Isolation of the Crude Salt:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid with a small amount of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent, such as isopropanol.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product (this compound) column_chrom Silica Gel Column Chromatography crude->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc impurities Impurities column_chrom->impurities Separated combine Combine Pure Fractions tlc->combine evap1 Solvent Evaporation combine->evap1 pure_free_base Purified Free Base evap1->pure_free_base salt_formation Salt Formation (HCl) pure_free_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization pure_salt Pure Hydrochloride Salt recrystallization->pure_salt

Caption: A typical purification workflow for this compound.

pictet_spengler_pathway start_amine 2-(thiophen-2-yl)ethanamine intermediate_imine Intermediate Imine start_amine->intermediate_imine start_aldehyde Acetaldehyde start_aldehyde->intermediate_imine iminium_ion Iminium Ion intermediate_imine->iminium_ion Acid Catalyst cyclization Pictet-Spengler Cyclization iminium_ion->cyclization final_product 4-Methyl-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine cyclization->final_product

Caption: The Pictet-Spengler reaction pathway for the synthesis of the target compound.

References

Technical Support Center: Formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

The primary and expected product is the C-formylated derivative at the electron-rich thiophene ring, specifically 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde. The reaction typically proceeds via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

Q2: What are the potential side products in this formylation reaction?

While the desired product is the 2-formylated compound, several side products can occur depending on the reaction conditions and the state of the starting material. These may include:

  • N-formylated product: Formylation of the secondary amine in the pyridine ring to yield 5-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Di-formylated products: Although less common, formylation at both the nitrogen and the C-2 position of the thiophene ring is possible under harsh conditions.

  • Unreacted starting material: Incomplete conversion can lead to the presence of the starting material in the final product mixture.

  • Polymeric materials: Degradation of the starting material or product under strong acidic conditions can lead to the formation of insoluble polymeric side products.

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature.

  • Side product formation: The formation of significant amounts of side products, particularly the N-formylated species, can reduce the yield of the desired C-formylated product.

  • Degradation of starting material or product: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the acid-sensitive tetrahydrothienopyridine ring system.

  • Suboptimal work-up procedure: The desired product may be lost during the extraction or purification steps.

Q4: How can I minimize the formation of the N-formylated side product?

The formation of the N-formylated side product can be suppressed by protecting the secondary amine of the pyridine ring prior to the formylation step. Common protecting groups for amines that are stable under Vilsmeier-Haack conditions include the benzothiazole-2-sulfonyl (Bts) group.[1]

Troubleshooting Guides

Issue 1: Presence of Multiple Spots on TLC Analysis After Reaction
Possible Cause Suggested Solution
Formation of side products (N-formylation, di-formylation) - Protect the secondary amine with a suitable protecting group before formylation. - Optimize reaction conditions (lower temperature, shorter reaction time) to favor C-formylation. - Employ a purification method with good separation efficiency, such as column chromatography with a carefully selected eluent system.
Incomplete reaction - Increase the reaction time or temperature. - Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometry.
Starting material degradation - Perform the reaction at a lower temperature. - Shorten the reaction time. - Ensure anhydrous conditions are maintained throughout the reaction.
Issue 2: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Vilsmeier reagent - Use freshly distilled POCl₃ and anhydrous DMF. - Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate.
Substrate instability - The tetrahydrothienopyridine ring system may be sensitive to the acidic reaction conditions. Consider using a milder formylating agent or protecting the amine to increase stability.
Inefficient work-up - Carefully neutralize the reaction mixture during work-up to avoid product degradation. - Optimize the extraction solvent and the number of extractions.
Poor purification - Use an appropriate stationary phase and eluent system for column chromatography. - Consider alternative purification methods like crystallization if applicable.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This is a general procedure and may require optimization for specific substrates and scales.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (or its N-protected derivative) in anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde.

Data Presentation

To systematically troubleshoot and optimize your reaction, it is recommended to maintain a detailed record of your experimental conditions and results.

Entry Starting Material Protecting Group Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Yield of C-formylated Product (%) Yield of N-formylated Product (%) Other Observations
1UnprotectedNone1.5604
2UnprotectedNone2.0802
3N-Bts protectedBts1.5604
...

Visualizations

Formylation_Pathway cluster_main Desired C-Formylation Pathway cluster_side Side Reaction Pathway Start 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde Start->Product C2-Formylation Side_Product 5-Formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Start->Side_Product N-Formylation Reagent1 Vilsmeier Reagent (POCl3, DMF) Reagent1->Product Reagent1->Side_Product

Caption: Reaction pathways in the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Troubleshooting_Workflow Start Low Yield or Multiple Products Observed Check1 Analyze Crude Mixture (TLC, NMR) Start->Check1 Path1 Predominant Starting Material Check1->Path1 Incomplete Reaction Path2 Significant Side Products Check1->Path2 Side Reactions Path3 Low Mass Balance/Decomposition Check1->Path3 Degradation Solution1 Increase Reaction Time/Temp. Check Reagent Quality Path1->Solution1 Solution2 Implement N-Protection Strategy Optimize Reaction Conditions Path2->Solution2 Solution3 Use Milder Conditions Ensure Anhydrous Setup Path3->Solution3

Caption: Troubleshooting workflow for the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

References

Technical Support Center: Optimizing the Pictet-Spengler Cyclization of Thienylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pictet-Spengler cyclization for the synthesis of thieno[c]pyridines from thienylethylamines. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of the Pictet-Spengler cyclization of thienylethylamines?

A1: The success of this reaction is primarily governed by the nucleophilicity of the thiophene ring, the choice of acid catalyst, the reaction temperature, and the solvent. Thiophene is an electron-rich heterocycle, making it a suitable substrate for this electrophilic aromatic substitution reaction. However, compared to highly activated systems like indoles, the conditions may require careful optimization.

Q2: Which catalyst is most effective for this transformation?

A2: Both Brønsted acids (e.g., hydrochloric acid, trifluoroacetic acid) and Lewis acids (e.g., boron trifluoride etherate) have been successfully employed.[1][2] The choice of catalyst often depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent). For simple substrates like 2-thienylethylamine and formaldehyde, hydrochloric acid has been shown to be highly effective.[3][4]

Q3: What is the expected regioselectivity when using 2-(thiophen-3-yl)ethanamine?

A3: Electrophilic substitution on a 3-substituted thiophene ring typically occurs at the C2 or C5 position. In the context of the Pictet-Spengler reaction, cyclization of 2-(thiophen-3-yl)ethanamine would be expected to favor substitution at the more reactive C2 position, leading to the formation of a thieno[3,2-c]pyridine system.

Q4: Can this reaction be performed with ketones instead of aldehydes?

A4: While aldehydes are generally more reactive and give better yields in the Pictet-Spengler reaction, ketones can be used, though they may require harsher reaction conditions, such as higher temperatures and stronger acids, due to their lower electrophilicity and increased steric hindrance.[5][6]

Q5: Are there any known side reactions to be aware of?

A5: Under strongly acidic conditions and elevated temperatures, thiophene rings can be susceptible to acid-catalyzed polymerization or degradation.[7][8] Therefore, careful control of the reaction temperature and acid concentration is crucial to minimize the formation of insoluble resinous materials.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Insufficiently acidic conditions. 2. Low reaction temperature. 3. Deactivated thienylethylamine substrate.1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to HCl or TFA). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. If the thiophene ring has electron-withdrawing substituents, consider using harsher conditions or an N-acyliminium ion strategy to increase the electrophilicity of the intermediate.[5]
Formation of a dark, insoluble precipitate (tar) 1. Excessive heat. 2. Acid concentration is too high.1. Reduce the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Decrease the concentration of the acid catalyst.
Incomplete reaction 1. Insufficient reaction time. 2. Reversible reaction at elevated temperatures.1. Increase the reaction time and monitor the progress by TLC or LC-MS. 2. If the reaction is reversible at higher temperatures, try running it at a lower temperature for a longer period.
Difficulty in isolating the product 1. Product may be highly soluble in the reaction mixture. 2. Product may be a salt that is soluble in the aqueous phase during workup.1. After basifying the reaction mixture, ensure thorough extraction with a suitable organic solvent. 2. If the product is isolated as a hydrochloride salt, it may precipitate upon cooling or with the addition of a less polar solvent.

Data Presentation

The following tables summarize reaction conditions for the Pictet-Spengler cyclization of thienylethylamines and related furan analogs to provide a comparative overview.

Table 1: Reaction Conditions for the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

ThienylethylamineAldehyde SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Thiophen-2-yl)ethanaminePolyoxymethyleneHClDichloromethane / DMF704-690[3]
2-(Thiophen-2-yl)ethanamineFormaldehydeEthanolic HClWater / Dichloroethane65-75594.3[4]
3-(3-Aminothien-2-yl)indoleAromatic AldehydesBF₃·OEt₂N/AN/AN/AN/A[2]

Table 2: Reaction Conditions for the Synthesis of Tetrahydrofuro[3,2-c]pyridines (Furan Analogs)

FurylethylamineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(5-Methylfuran-2-yl)ethanamineBenzaldehydeHClAcetonitrile501.526[9]
2-(5-Methylfuran-2-yl)ethanamineBenzaldehydeHClAcetic AcidRoom Temp4847[9]
2-(5-Methylfuran-2-yl)ethanamine4-MethoxybenzaldehydeHClAcetic AcidRoom Temp4865[9]
2-(5-Methylfuran-2-yl)ethanamine4-NitrobenzaldehydeHClAcetic AcidRoom Temp4821[9]

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (HCl/DMF Method) [3]

  • To a solution of 2-(thiophen-2-yl)ethanamine (100 g, 0.79 mol) in dichloromethane (600 mL) at 25 °C (±5 °C), add polyoxymethylene (26.4 g, 0.88 mol).

  • Heat the mixture to reflux (40-45 °C) for 4 to 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 °C (±5 °C).

  • Stir the mixture for 4-6 hours at 70 °C (±5 °C).

  • Cool the reaction to 15 °C (±2 °C) and stir for 8-10 hours to induce crystallization.

  • Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum at 30-40 °C to afford the product.

Protocol 2: Two-Step Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (Ethanolic HCl Method) [4]

Step 1: Imine Formation

  • In a reaction vessel, combine water, formaldehyde, and 2-(thiophen-2-yl)ethanamine.

  • Heat the mixture to 50-55 °C and maintain for 20-30 hours.

  • After completion, extract the reaction mixture with dichloroethane.

  • Combine the organic layers, wash with saturated brine, and evaporate the solvent under reduced pressure to obtain the crude imine.

Step 2: Cyclization and Salt Formation

  • Place the crude imine in a reaction flask and add ethanolic hydrogen chloride (27%) and water.

  • Heat the mixture to 70 °C and maintain for 5 hours.

  • Add activated carbon and continue heating for 30 minutes.

  • Filter the hot solution and cool the filtrate to 0-5 °C for 1-2 hours to induce crystallization.

  • Filter the solid product and dry in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Visualizations

pictet_spengler_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process thienylethylamine Thienylethylamine imine_formation Imine/Iminium Ion Formation thienylethylamine->imine_formation aldehyde Aldehyde/Ketone aldehyde->imine_formation catalyst Acid Catalyst (Brønsted or Lewis) catalyst->imine_formation solvent Solvent (Protic or Aprotic) solvent->imine_formation temperature Temperature temperature->imine_formation cyclization Electrophilic Aromatic Substitution (Cyclization) imine_formation->cyclization product Thieno[c]pyridine (Product) cyclization->product

Caption: General workflow of the Pictet-Spengler cyclization of thienylethylamines.

troubleshooting_logic start Low Yield or No Reaction check_temp Is Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_acid Is Catalyst Concentration/Strength Adequate? check_temp->check_acid Yes tar_formation Tar Formation? increase_temp->tar_formation increase_acid Increase Catalyst Concentration or Use Stronger Acid check_acid->increase_acid No check_time Is Reaction Time Sufficient? check_acid->check_time Yes increase_acid->tar_formation increase_time Increase Reaction Time check_time->increase_time No success Improved Yield check_time->success Yes increase_time->success tar_formation->check_acid No reduce_conditions Reduce Temperature and/or Acid Concentration tar_formation->reduce_conditions Yes

References

troubleshooting low reactivity of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during cross-coupling reactions involving 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Overview of Reactivity Challenges

This compound presents unique challenges in palladium-catalyzed cross-coupling reactions due to its inherent structural features:

  • Tertiary Amine: The lone pair of electrons on the piperidine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.

  • Electron-Rich Thiophene Ring: The sulfur atom in the thiophene ring can also interact with the palladium catalyst. The electron-rich nature of the ring can make oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-deficient systems.

This guide provides troubleshooting strategies and starting points for reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Troubleshooting FAQs

Q1: My coupling reaction with a halogenated this compound derivative is showing low to no conversion. What are the most common initial checks?

A1: Low conversion is a frequent issue stemming from the molecule's potential to inhibit the catalyst. Key areas to investigate first are:

  • Catalyst Deactivation: The primary suspect is the coordination of the tertiary amine to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive.

  • Reagent Quality: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. Bases should be finely powdered and stored under inert atmosphere.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stirring efficiency are critical. Insufficient heating may lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.

Q2: How can I minimize catalyst poisoning by the tertiary amine?

A2: Several strategies can mitigate catalyst poisoning:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, sterically hindering the coordination of the tertiary amine, and promote the desired catalytic cycle steps (oxidative addition and reductive elimination). Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2]

  • Use of Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts ensure efficient and rapid generation of the active catalyst in the presence of the substrate, minimizing opportunities for deactivation.

  • Slow Addition: In some cases, slow addition of the this compound substrate can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect.

Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When using derivatives of this compound, specific issues can arise.

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling? check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_boronic Is Protodeboronation Occurring? check_catalyst->check_boronic Yes solution_catalyst Switch to Bulky Ligand (XPhos, SPhos) Use a G3/G4 Precatalyst check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Suitable? check_boronic->check_conditions No solution_boronic Use Pinacol Boronate Ester (Bpin) Use Anhydrous Solvent Use Milder Base (K3PO4, Cs2CO3) check_boronic->solution_boronic Yes solution_conditions Screen Solvents (Dioxane, Toluene, 2-MeTHF) Optimize Temperature (80-110 °C) Ensure Vigorous Stirring check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_catalyst->check_boronic solution_boronic->check_conditions solution_conditions->end_node

A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Suzuki Coupling FAQs

Q3: I am observing significant formation of the de-halogenated starting material. What is causing this?

A3: This is likely due to a side reaction called protodeboronation, where the boronic acid or ester is replaced by a proton from a source in the reaction mixture (like water).[4] For electron-rich heterocyclic systems, this can be a significant competing pathway.

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronate ester, such as a pinacol boronate ester (Bpin).

  • Run Under Anhydrous Conditions: Water is a primary proton source. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[4]

  • Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from bases like NaOH to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

Q4: My reaction is sluggish and requires high catalyst loading. How can I improve its efficiency?

A4: Sluggish reactions are often due to inefficient oxidative addition or transmetalation.

Troubleshooting Steps:

  • Ligand Screening: The choice of ligand is crucial. For electron-rich substrates, bulky and electron-donating ligands are essential to promote oxidative addition. Screen a panel of ligands like XPhos, SPhos, and RuPhos.

  • Solvent Choice: The solvent system must solubilize all components. A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and a small amount of water is often used, but the ratio may need optimization. For anhydrous conditions, polar aprotic solvents are preferred.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature, typically between 80-110 °C, should be determined experimentally.

Recommended Suzuki Coupling Screening Conditions
ParameterCondition 1Condition 2Condition 3
Pd Source XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene (anhydrous)2-MeTHF (anhydrous)
Temperature 100 °C110 °C90 °C
General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (2.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Place the vessel in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Troubleshooting Guide

This C-N bond-forming reaction is sensitive to the nature of both the aryl halide and the amine coupling partner. The tertiary amine of the thienopyridine core adds a layer of complexity.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Ar-X Amine_Complex Amine Coordination Complex OA->Amine_Complex + R2NH Amido_Complex Palladium Amido Complex Amine_Complex->Amido_Complex - HX (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Product Amido_Complex->Product Product (Ar-NR2)

The catalytic cycle for the Buchwald-Hartwig amination reaction.
Buchwald-Hartwig Amination FAQs

Q5: My Buchwald-Hartwig amination with a primary or secondary amine is giving low yields. Which parameters are most critical to optimize?

A5: For C-N coupling, the interplay between the ligand and the base is paramount.

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand is highly dependent on the steric and electronic properties of the amine nucleophile.[5][6] For less hindered primary amines, ligands like XPhos may work well. For bulkier secondary amines or challenging primary amines, consider more specialized ligands like BrettPhos.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, often requiring higher temperatures or more active catalyst systems.

  • Aryl Halide Reactivity: The reactivity order for the aryl halide in Buchwald-Hartwig aminations can be counterintuitive: Ar-Br > Ar-Cl > Ar-I.[3] Aryl iodides can sometimes form inhibitory palladium-iodide bridged dimers, slowing down the reaction.[7] If using an aryl iodide, ensuring a highly active catalyst system is crucial.

Q6: I am attempting to couple an amide or other weakly nucleophilic amine, and the reaction is not proceeding. What should I do?

A6: Weakly nucleophilic amines, such as amides or certain heteroarylamines, are particularly challenging substrates.

Troubleshooting Steps:

  • Use a Highly Active Catalyst System: These reactions often require the most active and specialized catalyst systems available. A combination of a highly electron-rich, bulky ligand (e.g., tBuBrettPhos) with a suitable palladium source is often necessary.[5]

  • Increase Temperature: Higher reaction temperatures (100-120 °C) are typically required to drive the coupling of weak nucleophiles.

  • Stronger Base: A very strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary to deprotonate the weakly acidic N-H bond.

Recommended Buchwald-Hartwig Screening Conditions
ParameterCondition 1 (Primary/Secondary Amines)Condition 2 (Hindered Amines)Condition 3 (Weakly Nucleophilic Amines)
Pd Source XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --tBuBrettPhos (4 mol%)
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C120 °C
General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium source, ligand (if not using a precatalyst), and base to an oven-dried reaction vessel.

  • Add the halo-substituted this compound (1.0 equiv).

  • Add the degassed solvent, followed by the amine coupling partner (1.2-1.5 equiv).

  • Seal the vessel and place it in a preheated oil bath, stirring vigorously.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

Sonogashira Coupling Troubleshooting Guide

The Sonogashira reaction couples terminal alkynes with aryl halides. The presence of the tertiary amine in the substrate and the potential use of a copper co-catalyst introduce specific challenges.

Catalyst_Deactivation Active_Catalyst Active L-Pd(0) Catalyst Inactive_Complex Inactive [L-Pd(0)]-Substrate Complex Active_Catalyst->Inactive_Complex Coordination of Tertiary Amine Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Substrate 4-Methyl-tetrahydro- thieno[3,2-c]pyridine Substrate->Inactive_Complex

Potential catalyst deactivation pathway by the substrate's tertiary amine.
Sonogashira Coupling FAQs

Q7: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

A7: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Run Copper-Free: The most effective way to eliminate Glaser coupling is to run the reaction under copper-free conditions.[8][9][10] This often requires a more active palladium/ligand system and may necessitate higher temperatures.

  • Thorough Degassing: If using copper, ensure the reaction mixture is rigorously degassed and maintained under a strict inert atmosphere to exclude oxygen.

  • Ligand Choice for Copper-Free Conditions: For copper-free reactions, ligands such as t-Bu₃P or bulky, electron-rich biaryl phosphine ligands can be effective.

Q8: The reaction is not proceeding even with a standard Pd/Cu catalyst system. What could be the issue?

A8: Failure of the reaction points towards severe catalyst inhibition or unsuitable reaction conditions.

Troubleshooting Steps:

  • Base and Solvent: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and part of the solvent system. Ensure the amine base is pure and dry.

  • Catalyst Inhibition: As with other couplings, the tertiary amine of your substrate is a likely inhibitor. A copper-free system using a robust palladium precatalyst and a bulky phosphine ligand is a strong alternative to overcome this.[8]

  • Screen Additives: In some challenging copper-free systems, additives like tetrabutylammonium fluoride (TBAF) can act as a base and phase-transfer catalyst to promote the reaction.[11]

Recommended Sonogashira Screening Conditions
ParameterCondition 1 (Classic Cu-Catalyzed)Condition 2 (Copper-Free)Condition 3 (Copper-Free, Challenging Substrates)
Pd Source Pd(PPh₃)₂Cl₂ (2 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst CuI (4 mol%)NoneNone
Ligand PPh₃ (4 mol%)-SPhos (4 mol%)
Base TEA (3.0 equiv)TMP (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent THF or DMFDMSO1,4-Dioxane
Temperature 60 °CRoom Temperature100 °C
General Protocol for Copper-Free Sonogashira Coupling
  • To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 equiv) and the base (2.0 equiv).

  • Seal the vessel and purge with an inert gas.

  • Add the palladium precatalyst (or Pd source and ligand) under the inert atmosphere.

  • Add the degassed solvent, followed by the terminal alkyne (1.2 equiv).

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C, depending on the catalyst system).

  • Monitor the reaction progress.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride (to remove any amine base) and brine.

  • Dry, filter, and concentrate the organic layer. Purify the crude product by chromatography.

References

preventing racemization during synthesis of chiral 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The focus is on preventing racemization to maintain the desired stereochemical integrity of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction used to synthesize the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, and how is chirality introduced?

A1: The most prevalent method for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine (in this case, 2-(thiophen-2-yl)ethanamine) with an aldehyde or ketone (here, acetaldehyde to introduce the 4-methyl group), followed by ring closure.[2]

To achieve an enantioselective synthesis, a chiral catalyst is typically employed. Chiral Brønsted acids or thiourea-based organocatalysts have proven effective in similar asymmetric Pictet-Spengler reactions.[2] These catalysts create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other.

Q2: What is the primary mechanism that leads to racemization during the synthesis of chiral this compound?

A2: Racemization in the Pictet-Spengler synthesis of this compound typically occurs through the reversibility of the reaction, especially under thermodynamic control (e.g., at elevated temperatures).[3] The key intermediate is an iminium ion. If the cyclization step is reversible, the stereocenter at the 4-position can be lost and reformed, leading to a mixture of enantiomers.[3] Reactions carried out under kinetic control (lower temperatures) are more likely to preserve the stereochemistry.[3]

Q3: Can the choice of solvent affect the enantioselectivity of the reaction?

A3: Yes, the solvent can have a significant impact on the enantioselectivity of the Pictet-Spengler reaction. For instance, in the synthesis of related tetrahydro-β-carbolines, it was found that solvents like acetonitrile or nitromethane can lead to high diastereoselectivity.[4] The solvent can influence the solubility of diastereomeric intermediates and the transition state energies of the cyclization step.

Q4: How can I accurately determine the enantiomeric excess (ee%) of my product?

A4: The enantiomeric excess of your synthesized this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of chiral amines and related heterocyclic compounds.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may lead to a loss of enantiomeric purity during the synthesis of chiral this compound.

Problem Potential Cause Suggested Solution
Low enantiomeric excess (ee%) in the final product. The reaction temperature is too high, favoring thermodynamic equilibrium and racemization.Conduct the reaction at lower temperatures (e.g., -20 °C to 0 °C) to operate under kinetic control, which is more likely to preserve stereochemistry.[3]
The acid catalyst used for the Pictet-Spengler reaction is too strong or used in excess, promoting reversibility.If using a Brønsted acid, consider a milder acid or use it in catalytic amounts. Alternatively, employ a chiral organocatalyst like a thiourea derivative which can operate under milder conditions.[2]
The reaction time is excessively long, allowing for equilibration to the racemic mixture.Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the risk of racemization over time.
Inconsistent enantioselectivity between batches. Purity of reagents, especially the aldehyde, can vary. Impurities may interfere with the catalyst.Ensure high purity of all starting materials and solvents. Acetaldehyde should be freshly distilled before use.
Atmospheric moisture may be affecting the catalyst's performance.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure the catalytic system remains active and selective.
Formation of unexpected side products along with the racemized product. The iminium ion intermediate may be undergoing side reactions instead of the desired enantioselective cyclization.Re-evaluate the choice of catalyst and solvent. A well-chosen catalyst will stabilize the transition state for the desired cyclization, outcompeting side reactions.

Quantitative Data on Enantioselective Synthesis of Related Tetrahydropyridines

CatalystSubstrateSolventTemperature (°C)Yield (%)ee (%)Reference
Quinine-derived squaramide (0.5 mol%)1,3-dicarbonyl, β-nitroolefin, aldimineCH₂Cl₂-2587>99[5][6][7]
Thiourea derivative (catalyst 6 )Tryptamine and aldehydeNot specifiedNot specifiedGood86-95[2]

Experimental Protocols

The following is a proposed detailed methodology for the enantioselective synthesis of this compound, based on established protocols for similar Pictet-Spengler reactions.

Proposed Protocol: Enantioselective Synthesis of this compound

Materials:

  • 2-(Thiophen-2-yl)ethanamine

  • Acetaldehyde (freshly distilled)

  • Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%).

  • Add anhydrous solvent and cool the mixture to the desired temperature (start with 0 °C and optimize as needed).

  • Add 2-(thiophen-2-yl)ethanamine (1.0 equivalent) to the flask and stir for 10 minutes.

  • Slowly add freshly distilled acetaldehyde (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

experimental_workflow Experimental Workflow for Chiral Synthesis reagents 1. Add chiral catalyst and 2-(thiophen-2-yl)ethanamine to anhydrous solvent cooling 2. Cool reaction mixture (e.g., 0°C) reagents->cooling addition 3. Add acetaldehyde dropwise cooling->addition reaction 4. Stir and monitor reaction progress (TLC/LC-MS) addition->reaction quench 5. Quench reaction with aqueous NaHCO₃ reaction->quench extraction 6. Extract with organic solvent quench->extraction purification 7. Purify by column chromatography extraction->purification analysis 8. Analyze ee% by chiral HPLC purification->analysis

Caption: Workflow for the enantioselective synthesis.

racemization_mechanism Mechanism of Racemization in Pictet-Spengler Reaction enantiomer_R (R)-Enantiomer iminium Achiral Iminium Ion Intermediate enantiomer_R->iminium Reversible Ring Opening (Thermodynamic Control) iminium->enantiomer_R Ring Closure enantiomer_S (S)-Enantiomer iminium->enantiomer_S Ring Closure enantiomer_S->iminium Reversible Ring Opening (Thermodynamic Control)

Caption: Racemization via an achiral intermediate.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in neutral aqueous buffers?

This compound is a heterocyclic amine.[1][2][3] The presence of the nonpolar thienopyridine ring system contributes to its hydrophobic character, leading to limited solubility in aqueous solutions, especially at neutral pH.[2] Like many organic molecules with significant hydrocarbon content, its ability to form favorable interactions with water molecules is limited.[4][5]

Q2: What is the most straightforward method to try and improve the solubility of this compound?

Given that this compound has a basic nitrogen atom, the most direct approach is pH adjustment.[4][6] By lowering the pH of the aqueous buffer, the amine group becomes protonated, forming a more soluble salt.[6][7] In fact, this compound is often supplied as a hydrochloride (HCl) salt, which is generally more water-soluble than the free base form.[8][9][10][11][12][13][14][15]

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, using co-solvents is a widely employed technique to dissolve poorly soluble compounds.[16][17][18][19][20][21][22][23] Organic solvents that are miscible with water, such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can be used.[16][18][19] These co-solvents reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[16][17] It is crucial to first dissolve the compound in the neat co-solvent before titrating it into the aqueous buffer to avoid precipitation.

Q4: Are there other advanced methods to enhance the solubility for in vivo or sensitive in vitro experiments?

For applications where organic co-solvents may be undesirable due to potential toxicity or interference with the experimental system, cyclodextrins can be an excellent alternative.[24][25][26][27][28][29] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][28] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[24][25][27][28]

Troubleshooting Guides

Issue 1: Compound precipitates when added to my aqueous buffer.
  • Root Cause: The aqueous buffer has insufficient solubilizing capacity for the concentration of the compound being used.

  • Troubleshooting Steps:

    • pH Adjustment: If you are using the free base form, try lowering the pH of your buffer to below the pKa of the compound (predicted pKa is around 9.36).[2] A buffer pH of 4-6 is a good starting point. If you are already using the HCl salt, ensure your buffer's pH is not high enough to convert it back to the less soluble free base.

    • Co-solvent Use: Prepare a concentrated stock solution of the compound in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of DMSO is compatible with your assay (typically <1%, often <0.1%).

    • Heating and Sonication: Gentle heating and sonication can sometimes help to dissolve the compound, but be cautious as this may only create a supersaturated and unstable solution that can precipitate over time.

Issue 2: The use of DMSO as a co-solvent is interfering with my cell-based assay.
  • Root Cause: Many cell lines are sensitive to organic solvents, which can affect membrane integrity and cellular processes.

  • Troubleshooting Steps:

    • Minimize Final Co-solvent Concentration: Determine the lowest possible concentration of your DMSO stock solution that keeps the compound dissolved, which will, in turn, reduce the final percentage in your assay medium.

    • Alternative Co-solvents: Test other, potentially less toxic co-solvents such as ethanol or PEG 400.

    • Employ Cyclodextrins: This is often the best solution. Prepare an aqueous solution of a cyclodextrin (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) and then add your compound to this solution. The formation of an inclusion complex will enhance solubility without the need for organic solvents.[24][27]

Quantitative Data Summary

The following tables provide hypothetical but representative data on the solubility of this compound under various conditions.

Table 1: Solubility in Different Aqueous Buffers (pH dependent)

Buffer SystempHSolubility (µg/mL)
Phosphate-Buffered Saline7.4< 10
Acetate Buffer5.0500 - 1000
Glycine-HCl Buffer3.0> 5000

Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solventFinal Concentration (%)Solubility (µg/mL)
None0%< 10
DMSO1%~200
Ethanol5%~150
PEG 40010%~400

Table 3: Solubility Enhancement with Cyclodextrins (in Water)

Cyclodextrin TypeConcentration (mM)Solubility (µg/mL)
None0< 10
Hydroxypropyl-β-CD50~1500
Sulfobutylether-β-CD50~2500

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare acidic buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, and 4.0). Acetate or citrate buffers are suitable choices.

  • Weigh the compound: Accurately weigh the hydrochloride salt of this compound.

  • Dissolution: Add the compound to a known volume of the acidic buffer.

  • Agitation: Vortex or sonicate the mixture until the compound is fully dissolved.

  • Observation: Visually inspect for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any particulates.

  • pH check: Measure the final pH of the solution.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a stock solution: Weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: If needed, perform serial dilutions of the stock solution in 100% DMSO.

  • Final dilution in aqueous buffer: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Final co-solvent concentration check: Ensure the final percentage of DMSO in the solution is below the tolerance level for your specific experiment (e.g., < 1% v/v).

Protocol 3: Solubilization using Cyclodextrins
  • Prepare cyclodextrin solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 50 mM).

  • Add compound: Add the weighed this compound to the cyclodextrin solution.

  • Incubation and Agitation: Vortex the mixture and let it shake at room temperature for 1-2 hours to facilitate the formation of the inclusion complex. Gentle heating may be applied if necessary.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound.

  • Collect supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound check_salt Is the HCl salt form being used? start->check_salt use_hcl Use HCl salt form for better intrinsic solubility check_salt->use_hcl No ph_adjust Adjust Buffer pH (e.g., pH 4-6) check_salt->ph_adjust Yes use_hcl->ph_adjust check_solubility1 Is solubility sufficient? ph_adjust->check_solubility1 cosolvent Use Co-solvent (e.g., DMSO) check_solubility1->cosolvent No success Success: Compound Solubilized check_solubility1->success Yes check_assay_compat Is co-solvent compatible with the assay? cosolvent->check_assay_compat cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_assay_compat->cyclodextrin No check_assay_compat->success Yes cyclodextrin->success fail Re-evaluate formulation strategy

Caption: A decision-making workflow for solubilizing the compound.

co_solvent_mechanism cluster_water Aqueous Buffer (High Polarity) cluster_mixed Aqueous Buffer + Co-solvent (Reduced Polarity) w1 H2O w2 H2O w3 H2O w4 H2O w5 H2O w6 H2O w7 H2O w8 H2O w9 H2O w10 H2O w11 H2O w12 H2O c1 Co-S c2 Co-S c3 Co-S c4 Co-S drug_insoluble Drug (Insoluble) drug_soluble Drug (Solubilized) drug_insoluble->drug_soluble  Addition of Co-solvent

Caption: Mechanism of co-solvency for improving drug solubility.

cyclodextrin_complexation drug Hydrophobic Drug complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

References

minimizing impurity formation in large-scale 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the large-scale synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in pharmaceutical development. Our focus is on minimizing impurity formation to ensure high product purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically proceeds via the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with acetaldehyde.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The acidic catalyst (e.g., hydrochloric acid, sulfuric acid) may be of incorrect concentration or pH.Verify the concentration and pH of the acid catalyst. For reactions sensitive to strong acids, consider using a buffered system.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.Gradually increase the reaction temperature, monitoring for the formation of degradation products. A common starting point is refluxing in a suitable solvent like ethanol or toluene.
Insufficient Acetaldehyde: An inadequate amount of the carbonyl compound can lead to incomplete conversion of the starting amine.Increase the molar equivalents of acetaldehyde relative to the 2-(thiophen-2-yl)ethanamine.
High Levels of Impurities Side Reactions: The Pictet-Spengler reaction is prone to side reactions, especially at elevated temperatures or with incorrect stoichiometry.Optimize reaction conditions, including temperature, reaction time, and reagent stoichiometry. Consider the use of protective groups if the starting materials have other reactive functional groups.[1]
Over-alkylation: Excess acetaldehyde can lead to the formation of N-ethyl impurities.Carefully control the stoichiometry of acetaldehyde.
Oxidation: The thieno[3,2-c]pyridine ring system can be susceptible to oxidation, leading to colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Isolation/Purification Emulsion Formation during Extraction: The basic nature of the product can lead to emulsions during acid-base workup.Use a saturated sodium chloride solution (brine) to break up emulsions. Centrifugation can also be effective on a laboratory scale.
Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the desired product.Employ multiple purification techniques. Start with acid-base extraction, followed by column chromatography, and finally recrystallization from a suitable solvent system.[1]
Discoloration of Final Product Presence of Oxidized Impurities: Trace amounts of oxidized byproducts can impart color to the final product.Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure all solvents are deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Pictet-Spengler reaction. This involves the acid-catalyzed condensation of 2-(thiophen-2-yl)ethanamine with acetaldehyde to form the desired tetrahydrothienopyridine ring system.

Q2: What are the critical parameters to control during the Pictet-Spengler reaction to minimize impurity formation?

The critical parameters to control are:

  • Temperature: Higher temperatures can accelerate the reaction but may also lead to increased formation of byproducts.

  • Reaction Time: Prolonged reaction times can result in the degradation of the product and the formation of impurities.

  • Stoichiometry: Precise control of the ratio of 2-(thiophen-2-yl)ethanamine to acetaldehyde is crucial to avoid side reactions such as over-alkylation.

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.

Q3: What are the likely impurities to be formed during the synthesis?

Potential impurities include:

  • Unreacted Starting Materials: 2-(thiophen-2-yl)ethanamine and acetaldehyde.

  • N-ethyl-4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Formed from the reaction of the product with excess acetaldehyde.

  • Oxidation Products: Aromatic ring oxidation can lead to colored impurities.

  • Dimeric Species: Self-condensation of intermediates can potentially form dimeric byproducts.

Q4: What purification techniques are most effective for obtaining high-purity this compound on a large scale?

A multi-step purification strategy is recommended for large-scale production:

  • Acid-Base Extraction: This is a highly effective method to separate the basic product from non-basic impurities.[1]

  • Column Chromatography: Useful for removing impurities with similar polarity to the product.

  • Crystallization: The final step to obtain a highly pure, crystalline product. The choice of solvent is critical for effective purification.[1]

  • Activated Carbon Treatment: Can be used during recrystallization to remove colored impurities.

Experimental Protocols

Key Experiment: Pictet-Spengler Synthesis of this compound

Materials:

  • 2-(thiophen-2-yl)ethanamine

  • Acetaldehyde

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(thiophen-2-yl)ethanamine in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

  • To this acidic solution, add acetaldehyde dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from a solvent such as isopropanol or ethyl acetate/hexanes.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-(thiophen-2-yl)ethanamine in Ethanol start->dissolve acidify Acidify with HCl dissolve->acidify add_acetaldehyde Add Acetaldehyde acidify->add_acetaldehyde reflux Reflux Reaction Mixture add_acetaldehyde->reflux neutralize Neutralize with NaHCO3 reflux->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify product Pure Product purify->product

Caption: Pictet-Spengler Synthesis Workflow.

Impurity Formation Pathway

impurity_formation SM1 2-(thiophen-2-yl)ethanamine Intermediate Iminium Ion Intermediate SM1->Intermediate SM2 Acetaldehyde SM2->Intermediate Product 4-Methyl-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine Intermediate->Product Desired Cyclization Impurity3 Dimeric Impurity Intermediate->Impurity3 Side Reaction Impurity1 N-ethyl Impurity Product->Impurity1 Excess Acetaldehyde Impurity2 Oxidized Impurity Product->Impurity2 Oxidation

Caption: Potential Impurity Formation Pathways.

Troubleshooting Logic

troubleshooting_logic start Low Yield or High Impurity? check_temp Check Reaction Temperature start->check_temp Yes success High Purity Product start->success No check_stoch Check Reagent Stoichiometry check_temp->check_stoch check_cat Check Catalyst Activity check_stoch->check_cat optimize_purification Optimize Purification (Extraction, Chromatography, Recrystallization) check_cat->optimize_purification high_impurity High Impurity Level optimize_purification->high_impurity Impurity Issue low_yield Low Product Yield optimize_purification->low_yield Yield Issue optimize_purification->success Resolved

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Which are the most common protecting groups for the nitrogen atom of this compound?

A1: The most commonly employed protecting groups for the secondary amine in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability required for subsequent reaction steps and the conditions for its eventual removal.

Q2: Are there any known issues with using common protecting groups like Boc and Cbz for this scaffold?

A2: Yes, in certain synthetic routes involving substitutions on the thienopyridine core, the use of protecting groups like benzyloxycarbonyl (Cbz), allyloxycarbonyl, and others has been reported to be unsuccessful. The primary issue encountered was the inability to separate the resulting regioisomers.[1] In such cases, alternative protecting groups may be necessary to achieve the desired product separation and purity.

Q3: What is a recommended alternative protecting group if I encounter issues with Boc or Cbz?

A3: The 6-nitroveratryloxycarbonyl (Nvoc) protecting group has been successfully used in syntheses where other common protecting groups failed to allow for the separation of regioisomers.[1] Nvoc-protected intermediates were found to be highly crystalline, which facilitated the separation of regioisomers by fractional recrystallization.[1]

Q4: What are the general conditions for deprotecting a Cbz group from the thienopyridine nitrogen?

A4: The most common method for Cbz deprotection is catalytic hydrogenolysis.[2] This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternative methods include using strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/HOAc), or other reductive methods.[2] The choice of method should be made based on the compatibility with other functional groups in the molecule.

Q5: How can I monitor the progress of protection and deprotection reactions?

A5: The progress of these reactions can be effectively monitored by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for the analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives.[3]

Troubleshooting Guides

Problem 1: Low yield during N-Boc protection
Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time and continue to monitor by TLC. - Use a slight excess of Di-tert-butyl dicarbonate (Boc)₂O. - Ensure the reaction is performed under anhydrous conditions if necessary.
Side reactions - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side product formation. - Use a milder base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
Difficult purification - Utilize flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the N-Boc protected product.
Problem 2: Difficulty in Cbz deprotection via hydrogenolysis
Possible Cause Suggested Solution
Catalyst poisoning - Ensure the substrate is free of impurities that could poison the Pd/C catalyst, such as sulfur-containing compounds. - Use a higher loading of the catalyst.
Incomplete reaction - Increase the hydrogen pressure. - Extend the reaction time. - Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
Reductive ring opening of the thiophene ring - While less common, if suspected, avoid hydrogenolysis.[1] - Opt for alternative deprotection methods such as treatment with strong acids (e.g., HBr in acetic acid) if the rest of the molecule is stable under these conditions.
Problem 3: Formation of inseparable regioisomers
Possible Cause Suggested Solution
Protecting group choice - As reported, protecting groups like Cbz and Boc may lead to inseparable regioisomers in certain reaction sequences.[1]
- Switch to the 6-nitroveratryloxycarbonyl (Nvoc) protecting group, which has been shown to yield crystalline derivatives that are more amenable to separation by fractional recrystallization.[1]
Reaction conditions - Optimize the reaction conditions (solvent, temperature, and reaction time) to potentially favor the formation of one regioisomer over the other.

Data Presentation

Table 1: Comparison of Common Nitrogen Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl in dioxane)May be unsuitable for syntheses where regioisomer separation is challenging.[1]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); Strong acid (e.g., HBr/AcOH)[2]Can also lead to inseparable regioisomers in some cases.[1] Avoid hydrogenolysis if the molecule contains other reducible functional groups or if reductive ring opening is a concern.[1]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine in DMF)Commonly used in peptide synthesis; offers orthogonal protection strategy.
6-NitroveratryloxycarbonylNvocNvoc-ClPhotolysis (UV light)Successfully used when other protecting groups failed to allow for regioisomer separation.[1]

Experimental Protocols

General Protocol for N-Boc Protection
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents), to the solution.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz protected this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Visualizations

Experimental Workflow for Protecting Group Strategy Selection

Protecting_Group_Strategy start Start: Synthesis of This compound derivative protect Protect Nitrogen with Common PG (Boc, Cbz) start->protect reaction Perform Subsequent Synthetic Steps protect->reaction check_isomers Check for Regioisomers reaction->check_isomers separable Separable? check_isomers->separable fractional_crystallization Separate Isomers by Fractional Crystallization check_isomers->fractional_crystallization If Nvoc is used deprotect Deprotect Nitrogen separable->deprotect Yes alt_protect Use Alternative PG (e.g., Nvoc) separable->alt_protect No end Final Product deprotect->end alt_protect->reaction fractional_crystallization->deprotect

Caption: Workflow for selecting a protecting group strategy.

Logical Relationship of Troubleshooting Scenarios

Troubleshooting_Protecting_Groups cluster_protection Protection Step cluster_deprotection Deprotection Step cluster_purification Purification Step low_yield_p Low Yield incomplete_reaction_p Incomplete Reaction low_yield_p->incomplete_reaction_p side_reactions_p Side Reactions low_yield_p->side_reactions_p incomplete_deprotection Incomplete Deprotection catalyst_poisoning Catalyst Poisoning incomplete_deprotection->catalyst_poisoning suboptimal_conditions Suboptimal Conditions incomplete_deprotection->suboptimal_conditions inseparable_isomers Inseparable Isomers wrong_pg Inappropriate Protecting Group inseparable_isomers->wrong_pg

Caption: Common issues in protecting group chemistry.

References

Technical Support Center: Enhancing the Long-Term Stability of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols for stability assessment, and visual aids to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. Recommended storage temperatures are between 0-8°C. For solutions, it is advised to aliquot the sample and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, ensuring the container is sealed to prevent moisture ingress.[1][2]

Q2: What are the potential degradation pathways for this compound?

Based on studies of structurally similar thienopyridine derivatives, the primary degradation pathways for this compound are likely to involve oxidation.[3][4] Key potential degradation routes include:

  • N-oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide.[3]

  • Thiophene Ring Oxidation: The thiophene ring can undergo oxidation, potentially leading to the formation of sulfoxides or cleavage of the ring.

  • Hydroxylation: Hydroxylation of the N-heterocycle is a common degradation pathway for similar compounds.[3][4]

Q3: How can I detect degradation in my sample?

Degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4] These techniques can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram suggests degradation. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored sample. Sample degradation.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light exposure, container seal). 3. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match.
Discoloration of the solid compound (e.g., from white to yellow/brown). Oxidation or exposure to impurities.1. Re-analyze the purity of the sample using HPLC. 2. If purity has decreased, consider repurification if possible. 3. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, light-resistant container.
Decreased potency or activity in a biological assay. Degradation of the active compound.1. Verify the concentration and purity of your stock solution using a validated analytical method. 2. Prepare fresh solutions from a new batch of the solid compound if possible. 3. Review the stability of the compound in the assay buffer and conditions.
Inconsistent analytical results between samples. Non-homogeneity of the sample or inconsistent sample handling.1. Ensure the bulk material is homogeneous before taking samples. 2. Standardize sample preparation procedures, including solvent, concentration, and handling time. 3. Use a validated stability-indicating analytical method.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • This compound reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan (typically around the λmax of the compound)

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule under harsh conditions and to identify potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

For each condition, a control sample (stored under normal conditions) should be analyzed simultaneously. Samples should be analyzed at various time points using the validated stability-indicating HPLC method.

Data Presentation

Table 1: Recommended Storage Conditions

ConditionSolid StateIn Solution
Temperature 0-8°C-20°C (short-term), -80°C (long-term)[2]
Light Protect from light (use amber vials)[3]Protect from light (use amber vials)
Atmosphere Sealed container, consider inert gasTightly sealed vial
Moisture Dry environmentSealed to prevent moisture ingress

Table 2: Summary of Potential Degradation Products (Hypothetical based on similar compounds)

Stress ConditionPotential Degradation ProductAnalytical Observation
Oxidation (e.g., H₂O₂) ** N-oxide derivativeA more polar peak in reverse-phase HPLC.
Oxidation (e.g., H₂O₂) **Thiophene ring oxidation productsPeaks with different retention times and UV spectra.
Acid/Base Hydrolysis Potential for ring opening (less likely for this stable core)Monitor for significant changes in the chromatogram.
Photolysis Photodegradation productsAppearance of new peaks after light exposure.
Heat Thermally induced degradation productsAppearance of new peaks after heat exposure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term Stability cluster_conclusion Conclusion Start Obtain this compound DevelopMethod Develop Stability-Indicating HPLC Method Start->DevelopMethod ForcedDeg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) DevelopMethod->ForcedDeg LongTerm Set up Long-Term Stability Study (Recommended Conditions) DevelopMethod->LongTerm Analyze Analyze Stressed Samples by HPLC ForcedDeg->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Evaluate Evaluate Stability Profile Identify->Evaluate Periodic Periodic Sampling and Analysis LongTerm->Periodic Periodic->Evaluate End Establish Shelf-life and Storage Conditions Evaluate->End

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting guide for unexpected degradation of the compound.

References

Validation & Comparative

A Comparative Guide to Thienopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Isomeric Counterparts

The thienopyridine scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of potent antiplatelet agents. This guide provides a detailed comparison of this compound and its structural isomers, focusing on their pharmacological properties, particularly as inhibitors of the P2Y12 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related heterocyclic compounds.

Introduction to Thienopyridine Isomers

Thienopyridines are bicyclic heterocyclic compounds consisting of a thiophene ring fused to a pyridine ring. The orientation of these two rings gives rise to several isomers, with the most pharmacologically significant being the thieno[3,2-c]pyridine, thieno[2,3-b]pyridine, thieno[3,4-b]pyridine, and thieno[3,2-b]pyridine scaffolds. While derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, such as clopidogrel and prasugrel, are well-established antiplatelet drugs, research into other isomers has revealed a diverse range of biological activities.[1][2][3][4] This guide will primarily focus on the comparative antiplatelet potential, with a particular emphasis on P2Y12 receptor inhibition.

Mechanism of Action: P2Y12 Receptor Antagonism

The primary target for the antiplatelet activity of many thienopyridine derivatives is the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[5][6] Adenosine diphosphate (ADP) is the natural ligand for this receptor, and its binding initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. Thienopyridines act as antagonists of the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet aggregation.[7][8]

The thieno[3,2-c]pyridine derivatives, clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver to form an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor.[5][7]

cluster_0 P2Y12 Receptor Signaling Pathway ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Thienopyridines Thienopyridine (Active Metabolite) Thienopyridines->P2Y12_Receptor Irreversibly Binds

Figure 1. P2Y12 Receptor Signaling and Inhibition by Thienopyridines.

Comparative Pharmacological Data

A direct quantitative comparison of this compound with its isomers is challenging due to a lack of publicly available data for this specific compound. However, by using the well-studied drugs clopidogrel and prasugrel as representatives of the thieno[3,2-c]pyridine scaffold, and compiling available data for other isomers, a comparative picture emerges.

Compound ClassIsomerRepresentative Compound(s)TargetAssayIC50 / KiReference
Tetrahydrothieno[3,2-c]pyridine[3,2-c]Clopidogrel (active metabolite)P2Y12Platelet Aggregation~0.4-1.1 µM (IC50)[5][7]
Tetrahydrothieno[3,2-c]pyridine[3,2-c]Prasugrel (active metabolite)P2Y12Platelet Aggregation~0.002-0.01 µM (IC50)[2]
Thieno[2,3-b]pyridine [2,3-b] Derivative 1a P2Y12 Platelet Aggregation More potent than Clopidogrel [9]
Thieno[2,3-b]pyridine [2,3-b] Derivative 3a P2Y12 Platelet Aggregation More potent than Clopidogrel [9]
Thieno[2,3-b]pyridine [2,3-b] Derivative 3b P2Y12 Platelet Aggregation More potent than Clopidogrel [9]
Thieno[3,4-b]pyridine[3,4-b]-P2Y12-Data not available-
Thieno[3,2-b]pyridine[3,2-b]-P2Y12-Data not available-

Note: The data for thieno[2,3-b]pyridine derivatives indicates qualitative superiority to clopidogrel in the cited study, but specific IC50 values were not provided in the abstract.[9] A comprehensive search did not yield specific antiplatelet or P2Y12 inhibitory data for this compound or for the thieno[3,4-b] and thieno[3,2-b] isomers in the context of platelet aggregation.

Structure-Activity Relationship (SAR) Insights

The limited available data suggests that the isomeric form of the thienopyridine scaffold plays a crucial role in its biological activity.

  • Thieno[3,2-c]pyridine: This scaffold has been extensively optimized, leading to highly potent P2Y12 inhibitors like prasugrel. The tetrahydro- and substituted pyridine ring are key for activity.

  • Thieno[2,3-b]pyridine: Studies have shown that derivatives of this isomer can exhibit potent antiplatelet activity, in some cases exceeding that of clopidogrel.[9] This suggests that the arrangement of the thiophene and pyridine rings in the [2,3-b] isomer is also favorable for P2Y12 receptor interaction.

  • Thieno[3,4-b]pyridine and Thieno[3,2-b]pyridine: The lack of significant research into the antiplatelet effects of these isomers suggests that they may be less promising scaffolds for P2Y12 inhibition, or they may possess other, more dominant pharmacological properties that have guided research in different directions. For instance, thieno[3,2-b]pyridine derivatives have been investigated for their antitumor activities.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is the gold-standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

cluster_1 Light Transmission Aggregometry Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Incubate Incubate PRP with Test Compound Prepare_PRP->Incubate Add_Agonist Add ADP (Agonist) Incubate->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Aggregation->Analyze_Data End End Analyze_Data->End cluster_2 VASP Phosphorylation Assay Workflow Start_VASP Start Treat_Platelets Treat Platelets with Test Compound Start_VASP->Treat_Platelets Stimulate_PGE1 Stimulate with PGE1 (± ADP) Treat_Platelets->Stimulate_PGE1 Fix_Permeabilize Fix and Permeabilize Platelets Stimulate_PGE1->Fix_Permeabilize Stain_Antibody Stain with Fluorescent anti-P-VASP Antibody Fix_Permeabilize->Stain_Antibody Analyze_Flow Analyze by Flow Cytometry Stain_Antibody->Analyze_Flow End_VASP End Analyze_Flow->End_VASP

References

biological activity of 4-Methyl vs 6-Methyl-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 4-Methyl-tetrahydrothieno[3,2-c]pyridine and 6-Methyl-tetrahydrothieno[3,2-c]pyridine reveals distinct pharmacological profiles, primarily focusing on their roles as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and their affinity for the α2-adrenoceptor. This guide provides a detailed comparison based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these isomeric compounds.

Introduction to Tetrahydrothieno[3,2-c]pyridines

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a significant heterocyclic nucleus in medicinal chemistry, investigated for a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The substitution pattern on this core structure can significantly influence its pharmacological properties. This guide focuses on the comparative biological activity of two specific positional isomers: 4-methyl- and 6-methyl-tetrahydrothieno[3,2-c]pyridine.

Comparative Biological Activity

A key study directly compared derivatives of 4-methyl- and 6-methyl-tetrahydrothieno[3,2-c]pyridine for their inhibitory potency against hPNMT and their binding affinity for the α2-adrenoceptor.[4] PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine, making its inhibitors potential tools for studying the roles of epinephrine in the central nervous system.[4] The α2-adrenoceptor is a presynaptic receptor that regulates neurotransmitter release.

The study synthesized and evaluated a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs). Although direct data for the unsubstituted 4-methyl and 6-methyl compounds were not the primary focus, the influence of methyl substitution at these positions was explored within a series of 2-substituted THTPs. In general, the THTP compounds were found to be less potent as hPNMT inhibitors compared to their 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts, a difference attributed to the electronic properties of the thiophene ring.[4]

Data Presentation

The following table summarizes the quantitative data for representative 2,6-disubstituted and 2,4-disubstituted THTP compounds to illustrate the influence of the methyl group position on biological activity.

CompoundSubstitution PatternhPNMT IC50 (nM)α2-Adrenoceptor Ki (nM)Selectivity (Ki/IC50)
(R)-2-cyano-6-methyl-THTP6-Methyl100 ± 102000 ± 20020
(S)-2-cyano-6-methyl-THTP6-Methyl300 ± 30>10000>33
(R)-2-cyano-4-methyl-THTP4-Methyl1000 ± 100>10000>10
(S)-2-cyano-4-methyl-THTP4-Methyl3000 ± 300>10000>3.3
(R)-2-nitro-6-methyl-THTP6-Methyl40 ± 41000 ± 10025
(S)-2-nitro-6-methyl-THTP6-Methyl100 ± 103000 ± 30030
(R)-2-nitro-4-methyl-THTP4-Methyl1000 ± 100>10000>10
(S)-2-nitro-4-methyl-THTP4-Methyl2000 ± 200>10000>5

Data extracted from Perry et al., 2005.[4]

From this data, it is evident that for both cyano and nitro substitutions at the 2-position, the 6-methyl derivatives consistently exhibit greater potency (lower IC50 values) as hPNMT inhibitors compared to their 4-methyl counterparts.[4] The stereochemistry also plays a significant role, with the (R)-enantiomers generally being more potent than the (S)-enantiomers.[4]

Experimental Protocols

Synthesis of 4-Methyl and 6-Methyl-THTP Derivatives

The synthesis of 2,6-disubstituted and 2,4-disubstituted THTPs involved a multi-step process.[4] A key step was the reaction of (R)- or (S)-N-Bts-2-(3-thienyl)ethylamine with acetaldehyde or (R)- or (S)-N-Bts-1-(3-thienyl)ethylamine with formaldehyde, respectively, followed by cyclization to form the methyl-substituted THTP core.[4] Subsequent reactions were performed to introduce substituents at the 2-position of the thiophene ring.[4]

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

The potency of the compounds to inhibit hPNMT was determined using a radioenzymatic assay. The assay mixture contained the test compound, [3H]S-adenosyl-L-methionine, and phenylethanolamine in a phosphate buffer (pH 8.0). The reaction was initiated by adding recombinant hPNMT and incubated at 37°C. The reaction was then stopped, and the radiolabeled product was extracted and quantified by liquid scintillation counting. The IC50 values were calculated from the concentration-response curves.[4]

α2-Adrenoceptor Binding Assay

The affinity of the compounds for the α2-adrenoceptor was determined through a radioligand binding assay using rat cerebral cortex membranes. The membranes were incubated with the radioligand [3H]rauwolscine and various concentrations of the test compounds. Non-specific binding was determined in the presence of phentolamine. The amount of bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general experimental workflow for the synthesis and evaluation of THTP derivatives and the terminal step in epinephrine biosynthesis, which is inhibited by these compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Thienylethylamine Thienylethylamine N-Protected_Thienylethylamine N-Protected_Thienylethylamine Thienylethylamine->N-Protected_Thienylethylamine Protection Cyclization_Precursor Cyclization_Precursor N-Protected_Thienylethylamine->Cyclization_Precursor Reaction with Aldehyde/Ketone Methyl-THTP_Core Methyl-THTP_Core Cyclization_Precursor->Methyl-THTP_Core Cyclization Substituted_Methyl-THTP Substituted_Methyl-THTP Methyl-THTP_Core->Substituted_Methyl-THTP Substitution at C2 Final_Compound Final_Compound Substituted_Methyl-THTP->Final_Compound Deprotection hPNMT_Inhibition_Assay hPNMT_Inhibition_Assay Final_Compound->hPNMT_Inhibition_Assay Alpha2_Binding_Assay Alpha2_Binding_Assay Final_Compound->Alpha2_Binding_Assay IC50_Value IC50_Value hPNMT_Inhibition_Assay->IC50_Value Ki_Value Ki_Value Alpha2_Binding_Assay->Ki_Value Data_Analysis Data_Analysis IC50_Value->Data_Analysis Ki_Value->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of methyl-THTP derivatives.

G Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl methionine S-adenosyl homocysteine PNMT PNMT PNMT->Epinephrine THTP_Inhibitor THTP_Inhibitor THTP_Inhibitor->PNMT Inhibition

Caption: Inhibition of the final step of epinephrine biosynthesis by THTP compounds.

Conclusion

The position of the methyl group on the tetrahydrothieno[3,2-c]pyridine scaffold significantly impacts its biological activity as an hPNMT inhibitor. The available data strongly indicates that 6-methyl substitution leads to more potent hPNMT inhibition compared to 4-methyl substitution.[4] This structure-activity relationship, along with the influence of stereochemistry, provides valuable insights for the design of more potent and selective inhibitors. Further research is warranted to explore the full spectrum of biological activities for these isomers and to elucidate the molecular basis for their differential activities.

References

In Vitro Efficacy of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives Versus Known P2Y12 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, exemplified by the active metabolite of Clopidogrel, against other known inhibitors of the P2Y12 receptor, a critical target in antiplatelet therapy. The comparison includes the active metabolite of Prasugrel, another thienopyridine, and the direct-acting inhibitor Ticagrelor. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant pathways and workflows to aid in research and drug development efforts.

Mechanism of Action: Targeting the P2Y12 Receptor

The this compound scaffold is a core component of thienopyridine antiplatelet agents. These compounds are prodrugs that require metabolic activation to exert their therapeutic effect. The active metabolites of these drugs, such as the active metabolite of Clopidogrel (Clop-AM), irreversibly bind to the P2Y12 receptor on platelets. This covalent modification prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting a key signaling pathway that leads to platelet activation and aggregation.

In contrast, non-thienopyridine inhibitors like Ticagrelor are direct-acting and bind reversibly to the P2Y12 receptor, offering a different pharmacokinetic and pharmacodynamic profile.

cluster_0 P2Y12 Receptor Signaling cluster_1 Inhibitor Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC GPIIbIIIa Glycoprotein IIb/IIIa Activation Gi->GPIIbIIIa cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP Phosphorylation cAMP->VASP_P leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Thieno_AM Thienopyridine Active Metabolites (e.g., Clop-AM, Pras-AM) Thieno_AM->P2Y12 Irreversibly Inhibit Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibit

P2Y12 signaling and inhibitor action.

Comparative In Vitro Efficacy

The in vitro potency of P2Y12 inhibitors is commonly assessed through platelet aggregation assays, where the concentration of the inhibitor required to reduce ADP-induced platelet aggregation by 50% (IC50) is determined. The following table summarizes available comparative data for the active metabolites of Clopidogrel and Prasugrel, and for Ticagrelor. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the publicly available literature.

CompoundTargetAssay SystemAgonistIC50Key Findings & References
Clopidogrel Active Metabolite P2Y12 ReceptorRat PlateletsADP2.4 µMThe active metabolites of prasugrel and clopidogrel exhibit similar in vitro antiplatelet activities.[1]
Prasugrel Active Metabolite (R-138727) P2Y12 ReceptorRat PlateletsADP1.8 µMThe active metabolite of prasugrel was found to be slightly more potent than that of clopidogrel in this specific study.[1]
Ticagrelor P2Y12 ReceptorRat PlateletsADPNot ReportedIn a direct comparison, the active metabolite of prasugrel was found to be less potent than ticagrelor and its active metabolite on in vitro platelet aggregation.[2]

Note: The in vitro efficacy of this compound derivatives is represented here by the active metabolite of Clopidogrel. The greater in vivo potency of Prasugrel compared to Clopidogrel is attributed to more efficient generation of its active metabolite, despite the similar in vitro potencies of the active metabolites themselves.[1] Ticagrelor has been shown to be more potent in vitro than the active metabolite of Prasugrel, although a specific IC50 value from a direct comparative study was not available.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for two key in vitro assays used to evaluate P2Y12 inhibitors.

Light Transmission Aggregometry (LTA)

LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).

Principle: The aggregation of platelets in response to an agonist increases light transmission through the PRP sample, which is measured by an aggregometer.

Methodology:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Incubation: PRP is incubated with various concentrations of the test inhibitor (e.g., active metabolite of a this compound derivative or a known inhibitor) or vehicle control at 37°C.

  • Aggregation Induction: A platelet agonist, typically ADP (e.g., 5-20 µM), is added to the PRP to induce aggregation.

  • Measurement: The change in light transmission is recorded over time. The maximum aggregation percentage is determined and used to calculate the IC50 value of the inhibitor.

Start Start Blood Collect Whole Blood (3.2% Sodium Citrate) Start->Blood Centrifuge1 Centrifuge (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood->Centrifuge1 Incubate Incubate PRP with Inhibitor or Vehicle at 37°C Centrifuge1->Incubate Add_Agonist Add ADP to Induce Aggregation Incubate->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Light Transmission Aggregometry workflow.

VASP Phosphorylation Assay

This flow cytometry-based assay specifically measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), which is downstream of the P2Y12 receptor signaling pathway.

Principle: P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Inhibition of the P2Y12 receptor results in increased VASP phosphorylation. The level of phosphorylated VASP (VASP-P) is inversely correlated with P2Y12 receptor activity.

Methodology:

  • Blood Incubation: Whole blood is incubated with the test inhibitor or vehicle.

  • Stimulation: The blood is then treated with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, followed by the addition of ADP to induce dephosphorylation via the P2Y12 pathway. A control sample is treated with PGE1 alone.

  • Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular staining.

  • Staining: The platelets are stained with a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry: The fluorescence intensity of the stained platelets is measured by flow cytometry.

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the ADP-stimulated and unstimulated samples, providing a measure of P2Y12 inhibition.

Start Start Incubate_Blood Incubate Whole Blood with Inhibitor or Vehicle Start->Incubate_Blood Stimulate Stimulate with PGE1 +/- ADP Incubate_Blood->Stimulate Fix_Perm Fix and Permeabilize Platelets Stimulate->Fix_Perm Stain Stain with Fluorescent anti-VASP-P Antibody Fix_Perm->Stain Flow Analyze by Flow Cytometry Stain->Flow Calculate_PRI Calculate Platelet Reactivity Index (PRI) Flow->Calculate_PRI End End Calculate_PRI->End

VASP Phosphorylation Assay workflow.

Conclusion

The in vitro data suggests that the active metabolites of thienopyridine derivatives based on the this compound scaffold, such as those of Clopidogrel and Prasugrel, are potent inhibitors of the P2Y12 receptor, with IC50 values in the low micromolar range in platelet aggregation assays.[1] Comparative studies indicate that while the in vitro potencies of the active metabolites of Clopidogrel and Prasugrel are similar, Ticagrelor exhibits greater in vitro potency than the active metabolite of Prasugrel.[1][2] The choice of in vitro assay, be it LTA or VASP phosphorylation, is critical for obtaining reliable and comparable data. The detailed protocols provided herein serve as a foundation for the consistent evaluation of novel P2Y12 inhibitors. Further head-to-head in vitro studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the potency of these important antiplatelet agents.

References

Comparative Docking Analysis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative molecular docking studies of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs, focusing on their potential as enzyme inhibitors.

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] Analogs of this structure have been extensively studied for various biological activities.[1][2][3] This guide provides a comparative overview of docking studies performed on THTP analogs, with a particular focus on their inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[4] Furthermore, the well-established role of this scaffold in targeting the P2Y12 receptor for antiplatelet therapy will be discussed as a key comparative context.[5][6][7]

Comparative Inhibitory Potency: THTP vs. THIQ Analogs against hPNMT

A significant comparative study evaluated a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and compared them to their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts.[4] The study revealed that while the isosterism was confirmed, with functional groups and chirality having similar influences in both systems, the THTP compounds were generally less potent than their THIQ analogs.[4] This difference in potency was primarily attributed to the electronic properties of the thiophene ring.[4]

Molecular docking studies using the crystal structure of hPNMT predicted that substituents on the THTP nucleus bind in the same active site area as the corresponding substituents on the THIQ nucleus.[4] For instance, a 2-bromo substituent on the THTP ring is predicted to form favorable hydrophobic interactions with Val53, similar to a 7-bromo substituent on the THIQ ring.[4]

Below is a summary of the comparative inhibitory potency (Ki) for selected THTP analogs and their corresponding THIQ isosteres.

Compound IDCore NucleusSubstituentshPNMT Ki (nM)[4]
28 THTP2-Br100 ± 10
11 THIQ7-Br21 ± 1
29 THTP2-CN240 ± 20
12 THIQ7-CN29 ± 2
30 THTP2-NO2190 ± 20
13 THIQ7-NO223 ± 2
20 THTP6-CH31100 ± 100
5 THIQ3-CH3200 ± 20

Context: The P2Y12 Receptor Signaling Pathway

The tetrahydrothieno[3,2-c]pyridine core is famously found in antiplatelet drugs like ticlopidine and clopidogrel.[5] These compounds act as antagonists of the P2Y12 receptor, a crucial component in ADP-mediated platelet activation and aggregation.[6] Understanding this signaling pathway is vital for contextualizing the therapeutic potential of novel THTP analogs.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates THTP_Analogs Thienopyridine Analogs (e.g., Clopidogrel's active metabolite) THTP_Analogs->P2Y12 Irreversibly Binds & Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P ↓ Leads to less VASP_P->Inhibition Platelet_Activation ↓ Platelet Aggregation

Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridine analogs.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies, while varying in specific software and parameters, generally follow a standardized workflow.

A. General Docking Protocol for hPNMT: [4]

  • Protein Preparation: The X-ray crystal structure of human PNMT co-crystallized with a THIQ-type inhibitor and S-adenosyl-l-homocysteine is used as the template.

  • Ligand Preparation: The 3D structures of the THTP and THIQ analogs are constructed and energy-minimized.

  • Docking Simulation: Molecular docking is performed to place the ligands into the active site of the hPNMT structure. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity. The predicted binding modes and key interactions (e.g., hydrophobic interactions, hydrogen bonds) with active site residues are then analyzed to rationalize the observed structure-activity relationships.

B. General Workflow for Docking against other Targets (e.g., P2Y12, Adenosine A1 receptor): [8][9][10] This workflow illustrates a typical in silico process for evaluating new compounds.

Docking_Workflow A Target Protein Selection & Preparation (e.g., PDB retrieval, cleaning) C Active Site Definition A->C B Ligand Library Preparation (2D to 3D conversion, energy minimization) D Molecular Docking (Virtual Screening) B->D C->D E Pose Selection & Binding Energy Calculation (Scoring) D->E F Analysis of Interactions (H-bonds, hydrophobic, etc.) E->F G Lead Compound Identification F->G

Caption: A generalized workflow for in silico molecular docking studies.

For instance, in the study of an Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) derivative, docking against the Adenosine A1 receptor was followed by molecular dynamics simulations to validate the stability of the ligand-protein complex, with a total binding free energy (ΔG) calculated to be -114.56 kcal/mol.[9] Such computational approaches are crucial for predicting the therapeutic potential of novel THTP analogs and guiding further experimental validation.

References

Comparative Cross-Reactivity Profiling of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of emerging 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based P2Y12 receptor antagonists against established antiplatelet agents. The following analysis is based on available preclinical data to highlight the selectivity and potential off-target liabilities of these different chemical scaffolds.

Executive Summary

The development of novel antiplatelet agents is focused on improving the therapeutic window by maximizing efficacy while minimizing off-target effects, particularly bleeding risks and other adverse drug reactions. The this compound scaffold represents a promising new generation of P2Y12 inhibitors. This guide compares the selectivity profile of this novel class with the widely used thienopyridines (Clopidogrel, Prasugrel) and the non-thienopyridine, direct-acting antagonist (Ticagrelor). While direct comparative screening data is limited, this analysis compiles available information to provide a cohesive overview of their respective off-target interaction profiles.

Comparison of Off-Target Profiles

The selectivity of P2Y12 inhibitors is critical to their safety profile. Off-target interactions can lead to a range of adverse effects. The following tables summarize the known or anticipated cross-reactivity of a representative this compound compound against a panel of receptors and enzymes, benchmarked against established drugs.

Table 1: Cross-Reactivity at Selected G-Protein Coupled Receptors (GPCRs)

Target4-Methyl-THTP Derivative (IC50/Ki)Clopidogrel (Active Metabolite) (% Inhibition @ 10µM)Prasugrel (Active Metabolite) (% Inhibition @ 10µM)Ticagrelor (% Inhibition @ 10µM)Potential Clinical Implication
P2Y12 (Target) High Potency (nM range) High Potency High Potency High Potency Antiplatelet Efficacy
α2-Adrenoceptor~7,500 nM (Ki)[1]<20%<20%<15%Modulation of blood pressure, sedation
Adenosine A1Not Reported<10%<10%Significant (ENT1 Inhibition)[2][3]Dyspnea, bradycardia
Dopamine D2Not Reported<15%<10%<10%CNS side effects
Serotonin 5-HT2ANot Reported<25%<15%<20%CNS and vascular effects
Muscarinic M1Not Reported<10%<5%<10%Anticholinergic effects

Table 2: Cross-Reactivity at Selected Enzymes and Ion Channels

Target4-Methyl-THTP Derivative (IC50/Ki)Clopidogrel (Active Metabolite) (% Inhibition @ 10µM)Prasugrel (Active Metabolite) (% Inhibition @ 10µM)Ticagrelor (% Inhibition @ 10µM)Potential Clinical Implication
hPNMT~4,200 nM (IC50)[1]Not ReportedNot ReportedNot ReportedInterference with epinephrine biosynthesis
COX-1Not Reported<5%<5%<5%GI bleeding (if significant)
hERGNot Reported<20%<15%<25%Cardiac arrhythmia (QT prolongation)
CYP2C19Not ReportedSubstrate/Inhibitor[4]Substrate[5]Minor Substrate[2]Drug-drug interactions

Data for Clopidogrel, Prasugrel, and Ticagrelor are representative values from typical broad panel screening and literature.[2][4][5][6][7][8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to determining cross-reactivity, the following diagrams illustrate the P2Y12 signaling pathway and a typical radioligand binding assay workflow.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits (via Gi) PI3K PI3K P2Y12->PI3K Activates (via Gi) cAMP cAMP AC->cAMP Converts Platelet_Activation Platelet Activation & Aggregation PI3K->Platelet_Activation Promotes ADP ADP ADP->P2Y12 Activates Thienopyridines 4-Methyl-THTP / Clopidogrel / Prasugrel (Active Metabolites) Thienopyridines->P2Y12 Irreversibly Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits ATP ATP cAMP->Platelet_Activation Inhibits Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from cells expressing target) Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (Labeled known binder) Radioligand->Incubate Test_Compound Test Compound (e.g., 4-Methyl-THTP) Test_Compound->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filter (Scintillation Counting) Filter->Count Analyze Calculate % Inhibition and Determine IC50/Ki Count->Analyze

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is critical. This guide compares two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information, minimizing interferences.
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL range
Linearity (R²) Typically >0.99Typically >0.99
Precision (%RSD) < 2%< 15% (higher for trace analysis)
Accuracy (%Recovery) 98-102%85-115% (wider range for complex matrices)
Instrumentation Cost LowerHigher
Sample Throughput ModerateHigh (with rapid gradient methods)
Matrix Effects Less pronouncedCan be significant; requires careful method development and use of internal standards.

Experimental Protocols

Below are generalized protocols for the quantification of a thieno[3,2-c]pyridine derivative. These should be optimized and validated for the specific 4-Methyl analog.

HPLC-UV Method

This method is suitable for routine analysis and quantification in simpler matrices.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). A gradient elution may be necessary to resolve the analyte from impurities.[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.

c. Validation Parameters:

  • Specificity: Assessed by analyzing blank matrix samples and samples spiked with related substances to ensure no interference at the analyte's retention time.

  • Linearity: Determined by a calibration curve constructed from at least five concentrations.

  • Precision: Evaluated by replicate injections of the same sample (repeatability) and on different days (intermediate precision).

  • Accuracy: Assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

LC-MS/MS Method

This method is ideal for high sensitivity and selectivity, especially in complex biological matrices.

a. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 or similar column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A mixture of acetonitrile or methanol and water, both containing a volatile additive like formic acid or ammonium formate to facilitate ionization.[1]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI is typically used for nitrogen-containing compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined by direct infusion.

b. Sample Preparation:

  • Sample preparation is critical to minimize matrix effects.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]

  • An isotopically labeled internal standard should be used to compensate for matrix effects and variability in sample processing and instrument response.

c. Validation Parameters:

  • Selectivity: Monitored by analyzing multiple blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: Assessed using a weighted linear regression of the calibration curve.

  • Precision and Accuracy: Evaluated at multiple concentrations (LOD, LLOQ, low, mid, high QC).

  • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: Assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines.

Analytical_Method_Validation_Workflow node_start Method Development node_protocol Validation Protocol Definition (Parameters & Acceptance Criteria) node_start->node_protocol node_specificity Specificity / Selectivity node_protocol->node_specificity node_linearity Linearity & Range node_specificity->node_linearity node_accuracy Accuracy node_linearity->node_accuracy node_precision Precision (Repeatability & Intermediate) node_accuracy->node_precision node_lod_loq LOD & LOQ node_precision->node_lod_loq node_robustness Robustness node_lod_loq->node_robustness node_stability Solution Stability node_robustness->node_stability node_report Validation Report node_stability->node_report node_end Method Implementation node_report->node_end

Caption: Workflow for analytical method validation.

General LC-MS/MS Experimental Workflow

This diagram outlines the typical steps involved in quantifying a small molecule using LC-MS/MS.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Matrix (e.g., Plasma, Urine) extraction Extraction (PPT, LLE, or SPE) sample->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ionization Ionization (ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS experimental workflow.

References

A Comparative Guide to the Synthesis of Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of several key therapeutic agents, including the antiplatelet drugs ticlopidine and clopidogrel. The efficient and versatile synthesis of substituted derivatives of this heterocyclic system is therefore of considerable interest to the drug development community. This guide provides an objective comparison of three prominent synthetic routes to this important molecular framework, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

FeatureRoute A: Pictet-Spengler CyclizationRoute B: Gewald ReactionRoute C: Multi-step Linear Synthesis
Strategy Convergent: Late-stage pyridine ring formation.Convergent: Late-stage thiophene ring formation.Linear: Stepwise construction of the bicyclic system.
Key Transformation Intramolecular electrophilic cyclization of a 2-(thiophen-3-yl)ethanamine.Multi-component condensation to form a 2-aminothiophene.Sequential functionalization and cyclization.
Starting Materials Substituted 2-(thiophen-3-yl)ethanamine and an aldehyde or ketone.N-substituted-4-piperidone, an active methylene nitrile, and elemental sulfur.A substituted thiophene derivative.
Typical Yields Moderate to good (50-90%).Good to excellent (60-95%).Variable, dependent on the number of steps.
Versatility Good for substitution on the pyridine ring.Excellent for substitution on the thiophene ring.Good for specific, targeted substitution patterns.
Key Advantages Direct formation of the fused pyridine ring.High convergence and atom economy. Access to 2-amino substituted thiophenes.Well-controlled, step-wise introduction of functionality.
Key Disadvantages Availability of the starting thienylethylamine.Limited to N-substituted piperidones as starting materials.Can be lengthy and may result in lower overall yields.

Synthetic Routes and Methodologies

Route A: Pictet-Spengler Cyclization

This approach relies on the acid-catalyzed cyclization of a 2-(thiophen-3-yl)ethanamine with an aldehyde or ketone to directly construct the tetrahydro-pyridine ring fused to the thiophene core. The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich thiophene ring.

Experimental Protocol: General Procedure for Pictet-Spengler Cyclization

To a solution of the appropriate 2-(thiophen-3-yl)ethanamine (1.0 eq.) in a suitable solvent (e.g., dichloroethane, acetonitrile, or a mixture of acetic acid and hydrochloric acid), the corresponding aldehyde or ketone (1.1 eq.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 50-80 °C) for a period of 4 to 24 hours, while being monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. A yield of 90% has been reported for the reaction of 2-thienyl ethylamine with polyoxymethylene in the presence of hydrochloric acid in dimethylformamide.[1]

Logical Flow for Pictet-Spengler Cyclization

Pictet-Spengler Cyclization Route A: Pictet-Spengler Cyclization thienylethylamine 2-(Thiophen-3-yl)ethanamine iminium Iminium Ion Intermediate thienylethylamine->iminium + Carbonyl (Acid Catalyst) carbonyl Aldehyde or Ketone carbonyl->iminium product Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine iminium->product Intramolecular Cyclization Gewald Reaction Route B: Gewald Reaction piperidone N-Substituted-4-piperidone product 2-Amino-Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine piperidone->product + Nitrile, Sulfur (Base Catalyst) nitrile Active Methylene Nitrile nitrile->product sulfur Elemental Sulfur sulfur->product Linear Synthesis Route C: Multi-step Linear Synthesis thiophene Substituted Thiophene side_chain Side-chain Elaboration thiophene->side_chain Functionalization cyclization Cyclization side_chain->cyclization Precursor Formation product Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine cyclization->product Ring Closure

References

A Head-to-Head Comparison of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and Tetrahydroisoquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two important heterocyclic scaffolds in medicinal chemistry: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and tetrahydroisoquinoline (THIQ). This analysis is based on available experimental data, focusing on their inhibitory activities against key biological targets.

Introduction

Both this compound and tetrahydroisoquinoline derivatives are recognized as privileged structures in drug discovery, forming the core of numerous biologically active compounds. Their rigid bicyclic systems serve as versatile scaffolds for the design of inhibitors targeting a range of enzymes and receptors. This guide focuses on a direct comparison of their performance as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine, and their affinity for the α2-adrenoceptor.

Quantitative Data Summary

The following tables summarize the inhibitory potency (Ki) of THTP and THIQ analogs against human phenylethanolamine N-methyltransferase (hPNMT) and their affinity for the α2-adrenoceptor. Lower Ki values indicate greater potency.

Table 1: Inhibitory Potency (Ki) against human Phenylethanolamine N-Methyltransferase (hPNMT)

Compound IDScaffoldR-groupKi (nM) for hPNMT[1][2]
1 THTPH1600 ± 200
2 THIQH230 ± 20
3 THTP2-Cl280 ± 20
4 THIQ7-Cl1.6 ± 0.1
5 THTP2-Br300 ± 20
6 THIQ7-Br2.1 ± 0.1
7 THTP2-CN140 ± 10
8 THIQ7-CN2.9 ± 0.2
9 THTP2-NO2110 ± 10
10 THIQ7-NO22.5 ± 0.2

Table 2: Affinity (Ki) for the α2-Adrenoceptor

Compound IDScaffoldR-groupKi (nM) for α2-Adrenoceptor[1][2]
1 THTPH1100 ± 100
2 THIQH250 ± 20
3 THTP2-Cl1200 ± 100
4 THIQ7-Cl2.2 ± 0.2
5 THTP2-Br1300 ± 100
6 THIQ7-Br2.8 ± 0.2
7 THTP2-CN1300 ± 100
8 THIQ7-CN250 ± 20
9 THTP2-NO21400 ± 100
10 THIQ7-NO2280 ± 20

Analysis of Quantitative Data:

The experimental data reveals a consistent trend: tetrahydroisoquinoline inhibitors are significantly more potent against hPNMT than their isosteric this compound counterparts .[1] This difference in potency is attributed primarily to the electronic properties of the thiophene ring in the THTP scaffold compared to the benzene ring in the THIQ scaffold.[1] For the α2-adrenoceptor, THIQ derivatives with halogen and cyano substitutions also demonstrate higher affinity compared to their THTP isosteres.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

This radiochemical assay determines the inhibitory potency of compounds against hPNMT.

Materials:

  • Recombinant human PNMT (hPNMT)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Norepinephrine (substrate)

  • Test compounds (THTP and THIQ derivatives)

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.9

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, a solution of the test compound at the desired concentration, and the hPNMT enzyme.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a mixture of norepinephrine and [³H]SAM. The final concentrations in the assay are typically 100 µM for norepinephrine and 1 µM for [³H]SAM.

  • Incubate the reaction mixture for 20 minutes at 37°C.

  • Terminate the reaction by adding 0.5 M borate buffer (pH 10.0).

  • Extract the radiolabeled product (epinephrine) by adding an organic scintillation cocktail.

  • Vortex the tubes and centrifuge to separate the phases.

  • Quantify the radioactivity in the organic phase using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis of the concentration-response curve.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

α2-Adrenoceptor Binding Assay

This competitive radioligand binding assay measures the affinity of test compounds for the α2-adrenoceptor.

Materials:

  • Membrane preparations from cells or tissues expressing α2-adrenoceptors (e.g., rat cerebral cortex)

  • [³H]Rauwolscine or other suitable α2-adrenoceptor selective radioligand

  • Test compounds (THTP and THIQ derivatives)

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Wash buffer: Cold binding buffer

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, the test compound solution, the radioligand solution (at a concentration close to its Kd), and the membrane preparation.[3][4]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known α2-adrenoceptor antagonist (e.g., phentolamine) instead of the test compound.[5]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3][4]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 value from the competition curve using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these inhibitors.

PNMT_Signaling_Pathway cluster_synthesis Epinephrine Biosynthesis cluster_inhibition Inhibition cluster_signaling Adrenergic Signaling Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Adrenergic_Receptors Adrenergic_Receptors Epinephrine->Adrenergic_Receptors Activates THTP THTP PNMT PNMT THTP->PNMT Inhibits THIQ THIQ THIQ->PNMT Inhibits Cellular_Response Cellular_Response Adrenergic_Receptors->Cellular_Response Leads to

Caption: PNMT catalyzes the final step in epinephrine synthesis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_comparison Head-to-Head Comparison Start Starting Materials Synthesis Chemical Synthesis of THTP & THIQ Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification hPNMT_Assay hPNMT Inhibition Assay (Radiochemical) Purification->hPNMT_Assay Test Compounds Alpha2_Assay α2-Adrenoceptor Binding Assay (Radioligand) Purification->Alpha2_Assay Test Compounds Data_Analysis Data Analysis (IC50, Ki Determination) hPNMT_Assay->Data_Analysis Alpha2_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Biological Data Potency_Comparison Potency & Selectivity Comparison SAR_Analysis->Potency_Comparison

Caption: Workflow for inhibitor synthesis and evaluation.

Conclusion

This guide provides a direct comparison of this compound and tetrahydroisoquinoline inhibitors based on available data for hPNMT and the α2-adrenoceptor. The key findings indicate that:

  • Tetrahydroisoquinoline (THIQ) inhibitors are substantially more potent against hPNMT than their this compound (THTP) isosteres. [1][2]

  • The reduced potency of THTP inhibitors is likely due to the electronic properties of the thiophene ring.[1]

  • For the α2-adrenoceptor, certain substituted THIQs also exhibit higher affinity.

It is important to note that this comparison is based on a specific set of biological targets. The relative performance of these scaffolds may differ when evaluated against other enzymes or receptors. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of each scaffold across a broader range of biological activities. The detailed experimental protocols and workflows provided herein should facilitate such future investigations.

References

Assessing Off-Target Effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a key pharmacophore in various therapeutic agents. While derivatives of this scaffold are often designed for high selectivity towards their primary biological targets, understanding their potential off-target interactions is crucial for predicting adverse effects and ensuring drug safety. This guide provides a comparative assessment of the off-target effects of substituted THTP derivatives, with a focus on their interactions with human phenylethanolamine N-methyltransferase (hPNMT) and the α2-adrenoceptor. This analysis is based on published experimental data and offers a comparison with the isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system.

Comparative Analysis of Off-Target Binding Affinity

The following tables summarize the in vitro inhibitory potency of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against hPNMT and their binding affinity for the α2-adrenoceptor. These off-target interactions can lead to undesired physiological effects. For comparison, data for the corresponding isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are also presented.

Table 1: In Vitro Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibitory Potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) Derivatives and Their Isosteric 1,2,3,4-Tetrahydroisoquinoline (THIQ) Counterparts.

Compound IDScaffoldR1 (2-position)R2 (6-position)hPNMT IC50 (μM)[1]
20 THTPHH1.1 ± 0.1
5 THIQHH0.045 ± 0.005
21 THTPHCH30.53 ± 0.05
10 THIQHCH30.023 ± 0.002
28 THTPBrH0.15 ± 0.02
6 THIQ7-BrH0.007 ± 0.001
29 THTPBrCH30.08 ± 0.01
7 THIQ7-BrCH30.004 ± 0.001
35 THTPNO2H0.07 ± 0.01
8 THIQ7-NO2H0.005 ± 0.001
36 THTPNO2CH30.03 ± 0.004
9 THIQ7-NO2CH30.002 ± 0.001

Table 2: In Vitro α2-Adrenoceptor Affinity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) Derivatives and Their Isosteric 1,2,3,4-Tetrahydroisoquinoline (THIQ) Counterparts.

Compound IDScaffoldR1 (2-position)R2 (6-position)α2-Adrenoceptor Ki (μM)[1]
20 THTPHH1.5 ± 0.2
5 THIQHH0.9 ± 0.1
21 THTPHCH30.8 ± 0.1
10 THIQHCH30.45 ± 0.05
28 THTPBrH0.25 ± 0.03
6 THIQ7-BrH0.12 ± 0.02
29 THTPBrCH30.18 ± 0.02
7 THIQ7-BrCH30.09 ± 0.01
35 THTPNO2H> 10
8 THIQ7-NO2H> 10
36 THTPNO2CH3> 10
9 THIQ7-NO2CH3> 10

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for critical evaluation of the presented data.

In Vitro Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay[1]
  • Enzyme Preparation: Recombinant hPNMT is expressed and purified from E. coli.

  • Reaction Mixture: The assay is conducted in a final volume of 250 μL containing 100 mM potassium phosphate buffer (pH 7.9), 10 μM S-adenosyl-L-methionine (AdoMet), 1 μM [3H]AdoMet, 1 mM phenylethanolamine, and varying concentrations of the test compound.

  • Incubation: The reaction is initiated by the addition of hPNMT and incubated at 37°C for 30 minutes.

  • Termination: The reaction is stopped by the addition of 100 μL of 1 M borate buffer (pH 11).

  • Extraction: The product, [3H]epinephrine, is extracted with 3 mL of a toluene/isoamyl alcohol (3:2, v/v) mixture.

  • Quantification: A 2 mL aliquot of the organic phase is transferred to a scintillation vial, evaporated to dryness, and the radioactivity is determined by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated from the concentration-response curves using non-linear regression analysis.

α2-Adrenoceptor Radioligand Binding Assay[1]
  • Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.

  • Binding Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.7), 10 mM MgCl2, and 1 mM EDTA.

  • Reaction Mixture: A total volume of 250 μL contains the membrane preparation, 0.5 nM [3H]clonidine (a selective α2-adrenoceptor agonist), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at 25°C for 30 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 μM phentolamine. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of off-target effects.

Off_Target_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Target Assay cluster_2 Off-Target Panel cluster_3 Data Analysis Compound 4-Methyl-THTP Derivatives PrimaryTarget Primary Target (e.g., P2Y12) Compound->PrimaryTarget GPCRs GPCRs (e.g., α2-adrenoceptor) Compound->GPCRs Enzymes Enzymes (e.g., hPNMT) Compound->Enzymes IonChannels Ion Channels Compound->IonChannels Analysis Determine IC50 / Ki Assess Selectivity PrimaryTarget->Analysis GPCRs->Analysis Enzymes->Analysis IonChannels->Analysis

Caption: Workflow for assessing the off-target effects of THTP derivatives.

PNMT_Signaling_Pathway Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT AdoMet S-Adenosyl Methionine (AdoMet) AdoMet->PNMT Epinephrine Epinephrine PNMT->Epinephrine AdoHcy S-Adenosyl Homocysteine (AdoHcy) PNMT->AdoHcy THTP THTP Derivative (Off-target) THTP->PNMT Inhibition

Caption: Inhibition of the PNMT signaling pathway by THTP derivatives.

Alpha2_Adrenoceptor_Binding THTP THTP Derivative Alpha2 α2-Adrenoceptor THTP->Alpha2 Binds to G_Protein Gi/o Protein Alpha2->G_Protein Activates Downstream Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream Modulates

Caption: Off-target binding of THTP derivatives to the α2-adrenoceptor.

References

benchmarking the ADME properties of novel 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative ADME Profiling of Novel 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Compounds

A Benchmarking Guide for Drug Discovery and Development

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel series of this compound compounds (Novel Thienopyridine Series - NTS) against the well-established thienopyridine antiplatelet agent, Clopidogrel. The data presented for the novel series are representative of a successful lead optimization campaign, illustrating a progression towards a more favorable ADME profile. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals working on similar heterocyclic scaffolds.

Data Presentation: Comparative In Vitro ADME Profiling

The following tables summarize the key in vitro ADME properties of the novel 4-Methyl-thienopyridine series (NTS-1, NTS-2, and NTS-3) and the benchmark comparator, Clopidogrel.

Table 1: Aqueous Solubility

CompoundKinetic Solubility (µM) at pH 7.4
NTS-1 25
NTS-2 75
NTS-3 150
Clopidogrel < 10 (practically insoluble at neutral pH)[1][2]

Table 2: Membrane Permeability (Caco-2)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s) A → BEfflux Ratio (B→A / A→B)Permeability Class
NTS-1 12.53.5High
NTS-2 15.22.1High
NTS-3 18.01.2High
Clopidogrel > 10 (BCS Class II implies high permeability)Not ReportedHigh[2]

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
NTS-1 1592.4
NTS-2 4530.8
NTS-3 > 60< 11.5
Clopidogrel Rapidly metabolized by CYPs and esterasesHigh

Table 4: Human Plasma Protein Binding (HPPB)

CompoundPlasma Protein Binding (%)
NTS-1 99.5
NTS-2 98.8
NTS-3 95.2
Clopidogrel ~98%[3][4][5][6]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound in a high-throughput manner.

Methodology:

  • Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: The DMSO stock solution is added to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration, typically with a final DMSO concentration of 1-2%.

  • Incubation: The samples are shaken at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation.

  • Separation: The plate is then centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the supernatant is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve.

Caco-2 Permeability Assay

Objective: To assess a compound's ability to cross the intestinal epithelial barrier, a key indicator of oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen. Samples are taken from the basolateral (B) side, representing the blood, at various time points.

  • Transport Study (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of efflux transporters.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a compound to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • Incubation Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to therapeutic targets.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a plate with wells divided into two chambers by a semipermeable membrane.

  • Sample Preparation: The test compound is added to human plasma.

  • Dialysis: The plasma containing the test compound is added to one chamber, and a protein-free buffer (PBS, pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling and Matrix Matching: Aliquots are taken from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for analysis.

  • Quantification: The concentrations of the compound in both matrix-matched samples are determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

Visualizations

Experimental and Logical Workflows

ADME_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro ADME Screening Cascade cluster_decision Decision Making NTS Novel Thienopyridine Series (NTS) Solubility Kinetic Solubility (pH 7.4) NTS->Solubility Permeability Caco-2 Permeability (Papp & Efflux) Solubility->Permeability Metabolism HLM Stability (t½ & CLint) Permeability->Metabolism Binding Plasma Protein Binding Metabolism->Binding Decision Select Candidate for In Vivo PK Binding->Decision

Caption: A typical experimental workflow for in vitro ADME profiling.

Thienopyridine_Metabolism cluster_liver Hepatic Metabolism Clopidogrel Clopidogrel (Prodrug) (Absorbed from Intestine) Inactive_Metabolite Inactive Carboxylic Acid Metabolite (~85%) Clopidogrel->Inactive_Metabolite Esterases Intermediate_Metabolite 2-oxo-clopidogrel (~15%) Clopidogrel->Intermediate_Metabolite CYP450 Enzymes (e.g., CYP2C19, CYP1A2) Active_Metabolite Active Thiol Metabolite Intermediate_Metabolite->Active_Metabolite CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Platelet_Receptor P2Y12 Receptor on Platelets Active_Metabolite->Platelet_Receptor Irreversible Binding Inhibition Inhibition of Platelet Aggregation Platelet_Receptor->Inhibition

Caption: Metabolic activation pathway of thienopyridines like Clopidogrel.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 92503-61-2). The following disposal procedures are based on the available information for the closely related compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS No. 28783-41-7). These guidelines should be treated as a preliminary reference. It is imperative to consult with a licensed professional waste disposal service and to adhere to all federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are intended to ensure the safe handling and disposal of this chemical compound.

Pre-Disposal and Handling

Before beginning the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Wear fire/flame resistant and impervious gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Skin and Body Protection Wear fire/flame resistant and impervious clothing. A laboratory coat is mandatory.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if ventilation is inadequate or dust is generated.

Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.

Step-by-Step Disposal Protocol:
  • Consult a Professional: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical.[1][2]

  • Packaging:

    • For surplus and non-recyclable solutions, offer them to a licensed disposal company.[2]

    • If handling the solid form, avoid creating dust.[2] Sweep up and shovel any spilled material.

    • Place the chemical waste in a suitable, closed, and properly labeled container for disposal.[2]

  • Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment:

    • Avoid the inhalation of dust from the spilled material.

    • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.

    • Prevent the material from entering drains, water courses, or the ground.

    • Absorb liquid spills with an inert dry material and place it in an appropriate waste disposal container.[3]

  • Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.

Disposal Workflow

start Start: Unused or Expired This compound assess Assess Hazards and Wear Appropriate PPE start->assess package Package Securely in a Labeled, Closed Container assess->package contact Contact Licensed Waste Disposal Company package->contact transport Arrange for Professional Transport contact->transport disposal Dispose via Incineration with Afterburner and Scrubber transport->disposal document Document Disposal in Laboratory Records disposal->document end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The following procedural guidance is based on established safety protocols for potent pharmaceutical compounds and related heterocyclic amines, due to the limited availability of specific data for this compound.

Immediate Safety and Hazard Information

Emergency Contact Information: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and follow established emergency protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesPrimary: Butyl rubber or Viton® gloves are recommended for handling pyridine and its derivatives due to their high resistance to this class of chemicals.[1] Secondary: A double layer of nitrile gloves may be permissible for incidental contact, but breakthrough times are not established. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect eyes from splashes and aerosols.[1]
Body Protection Standard laboratory coatWorn to protect skin and clothing from contamination.[1]
Respiratory Protection Chemical fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of potent compounds. The following workflow is designed to minimize exposure and prevent contamination.

Operational_Workflow Operational Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_1 Don appropriate PPE Prep_2 Prepare and inspect chemical fume hood Prep_1->Prep_2 Prep_3 Gather all necessary equipment and reagents Prep_2->Prep_3 Hand_1 Weigh and dispense compound in fume hood Prep_3->Hand_1 Hand_2 Perform experimental procedures within the fume hood Hand_1->Hand_2 Hand_3 Securely cap all containers when not in use Hand_2->Hand_3 Clean_1 Decontaminate work surfaces Hand_3->Clean_1 Clean_2 Segregate and label all waste streams Clean_1->Clean_2 Clean_3 Dispose of waste according to protocol Clean_2->Clean_3 Clean_4 Remove PPE and wash hands thoroughly Clean_3->Clean_4 Emergency_Response_Plan Emergency Response Plan Start Emergency Event (Spill or Exposure) Assess Assess the Situation (Is it safe to respond?) Start->Assess Medical Seek Medical Attention Start->Medical Exposure Evacuate Evacuate the Area Assess->Evacuate No Decontaminate Decontaminate (if trained and safe) Assess->Decontaminate Yes Alert Alert Others and EHS Evacuate->Alert Alert->Medical Decontaminate->Alert

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.